(R,R)-BMS-986397
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H16ClF3N4O4 |
|---|---|
分子量 |
480.8 g/mol |
IUPAC 名称 |
N-[(1R)-1-(3-chloro-2-pyridinyl)-2,2,2-trifluoroethyl]-2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindole-5-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O4/c22-13-2-1-7-26-16(13)17(21(23,24)25)28-18(31)10-3-4-12-11(8-10)9-29(20(12)33)14-5-6-15(30)27-19(14)32/h1-4,7-8,14,17H,5-6,9H2,(H,28,31)(H,27,30,32)/t14-,17+/m0/s1 |
InChI 键 |
DGAWFEDONPXNNP-WMLDXEAASA-N |
产品来源 |
United States |
Foundational & Exploratory
(R,R)-BMS-986397: A Novel CK1α Degrader for the Treatment of Acute Myeloid Leukemia
(R,R)-BMS-986397 (also known as CC-91633) is a first-in-class, orally bioavailable small molecule that functions as a molecular glue degrader of Casein Kinase 1α (CK1α).[1][2] Developed by Bristol Myers Squibb, this agent is currently under investigation for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndromes (MDS) in patients with functional TP53.[1][3] Preclinical and early clinical data suggest that this compound holds promise as a targeted therapy for these aggressive hematologic malignancies.[3][4]
Core Mechanism of Action
This compound acts as a Cereblon (CRBN) E3 ligase modulator (CELMoD).[1][2] It selectively induces the ubiquitination and subsequent proteasomal degradation of CK1α by repurposing the CRL4CRBN E3 ubiquitin ligase complex.[3] The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[1][3] Activated p53 then transcriptionally upregulates its target genes, including p21, PUMA, and BAX, which ultimately results in cell cycle arrest and induction of apoptosis in AML blasts.[1][3] Notably, the anti-leukemic activity of this compound is dependent on the presence of CRBN, CK1α, and a functional, wild-type TP53.[1][3]
dot
Caption: Mechanism of action of this compound in AML.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated potent anti-proliferative effects in TP53 wild-type AML cell lines and patient samples.[1][2] The compound selectively degrades CK1α with high potency and shows a favorable pharmacokinetic profile.[4]
| Parameter | Cell Line / Model | Value | Reference |
| CK1α Degradation EC50 | - | 8.0 nM | [4] |
| Anti-proliferative IC50 | MV4-11 (AML cell line) | 20 nM | [4] |
| Anti-proliferative IC50 | GDM-1 (AML cell line) | 15 nM | [4] |
| In Vivo Efficacy | M5 AML-PDX models | Improved mouse survival to >80 days (vs 60 days in VEN/AZA groups) | [3] |
| Combination Therapy IC50 (Median) | Healthy Progenitors (Doublet: BMS-986397 + VEN or AZA) | 291.6 nM | [3][5] |
| Combination Therapy IC50 (Median) | Healthy Progenitors (Triplet: BMS-986397 + VEN + AZA) | 88.1 nM | [3][5] |
Clinical Development and Preliminary Findings
A Phase 1, first-in-human clinical trial (NCT04951778) is currently evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory AML and HR-MDS.[6] The study consists of a dose-escalation (Part A) and a dose-expansion (Part B) phase.[6]
Preliminary results from this ongoing study have shown that this compound monotherapy is associated with high response rates in patients with R/R HR-MDS and modest activity in R/R AML.[3][7]
| Population | Dose of BMS-986397 | Response Metric | Response Rate | Reference |
| R/R HR-MDS | ≥1.5mg | Complete Remission Rate (CRR) | 57.1% | [3] |
| R/R AML | ≥1.5mg | Overall Response Rate (ORR) | 12.1% | [3] |
| Peripheral Blasts | ≥3mg | Median Reduction | -87.8% | [3][7] |
| CK1α Degradation | ≥1.5mg | In Blasts | Up to 90% | [3][7] |
Key Experimental Protocols
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to elucidate its mechanism of action and anti-leukemic activity.
dot
Caption: Preclinical experimental workflow for this compound.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the anti-proliferative effect of this compound on AML cell lines.
-
Methodology: A panel of 16 AML cell lines was treated with varying concentrations of this compound, both as a single agent and in combination with venetoclax (VEN) and/or azacitidine (AZA).[5] Cell viability was assessed using standard methods (e.g., CellTiter-Glo®). IC50 values were calculated to determine the concentration required to inhibit 50% of cell growth.
2. Immunoblotting:
-
Objective: To confirm the degradation of CK1α and assess the activation of the p53 pathway.
-
Methodology: AML cell lines were treated with this compound for specified time points.[1] Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was probed with primary antibodies specific for CK1α, p53, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin). Secondary antibodies conjugated to a detectable marker were used for visualization.
3. Flow Cytometry:
-
Objective: To analyze cell cycle distribution and apoptosis.
-
Methodology: AML cells treated with this compound were harvested and stained with DNA-binding dyes (e.g., propidium iodide) to analyze cell cycle phases.[1] For apoptosis assessment, cells were stained with Annexin V and a viability dye (e.g., 7-AAD) and analyzed by flow cytometry.
4. CRISPR/Cas9-Mediated Gene Knockout:
-
Objective: To validate the dependency of this compound's activity on CRBN and TP53.
-
Methodology: CRISPR/Cas9 technology was used to generate knockout AML cell lines for CRBN and TP53.[1] These knockout cell lines, along with parental cells, were then treated with this compound to assess its anti-proliferative and pro-apoptotic effects, thereby confirming the on-target mechanism.
5. In Vivo Xenograft Models:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology: Subcutaneous or disseminated AML tumor models were established in immunocompromised mice.[2][4] The mice were then treated with this compound via oral gavage.[2] Tumor growth was monitored, and at the end of the study, tumors were excised for pharmacodynamic analysis (e.g., immunoblotting for CK1α degradation and cleaved caspase-3 induction).[4]
Future Directions
The promising preclinical data and early clinical signals for this compound in TP53 wild-type AML and HR-MDS warrant further investigation. Ongoing clinical trials will provide a more comprehensive understanding of its safety and efficacy profile. Furthermore, combination studies with other anti-leukemic agents, such as venetoclax and azacitidine, have shown synergistic or additive effects in preclinical models, suggesting potential for future combination therapies to improve patient outcomes.[5][8][9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
The Discovery and Synthesis of (R,R)-BMS-986397: A First-in-Class CK1α Molecular Glue Degrader
(R,R)-BMS-986397 , also known as CC-91633 , is a pioneering, orally bioavailable molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for proteasomal degradation. Developed by Bristol Myers Squibb, this compound represents a promising therapeutic strategy for patients with relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (HR-MDS), particularly those with wild-type TP53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound.
Discovery and Preclinical Development
This compound was identified through a high-throughput screening and lead optimization campaign aimed at discovering a potent and selective CK1α degrader. The rationale was based on the observation that genetic knockdown of CK1α leads to robust growth inhibition and apoptosis in AML cell lines with functional p53. The discovery process focused on developing a Cereblon (CRBN) E3 ligase modulating drug (CELMoD®) with high selectivity for CK1α over other known CRBN neosubstrates like Ikaros and Aiolos.
Preclinical studies have demonstrated that this compound induces rapid and potent degradation of CK1α, leading to the stabilization and activation of p53.[1][2] This, in turn, triggers the transcription of p53 target genes, resulting in cell cycle arrest and apoptosis in AML cells.[1][2] The compound has shown potent anti-proliferative activity in various TP53 wild-type AML cell lines and patient-derived xenograft models.[3]
Mechanism of Action: A Molecular Glue Approach
This compound functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate. In this case, the compound facilitates the binding of CK1α to the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of CK1α and its subsequent degradation by the proteasome. The degradation of CK1α, a negative regulator of p53, results in the stabilization and activation of the p53 tumor suppressor pathway, ultimately leading to apoptosis in cancer cells.[1][2]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The following is a general overview of a potential synthetic route based on publicly available information. Detailed experimental protocols are proprietary and are typically found in patent literature.
A plausible synthetic strategy would involve the synthesis of a substituted pyrimidine core, a chiral piperidine-2,6-dione moiety, and a substituted benzamide fragment, followed by their sequential assembly.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 | MV4-11 (AML) | 20 nM | [3] |
| GDM-1 (AML) | 15 nM | [3] | |
| EC50 (CK1α degradation) | - | 8.0 nM | [3] |
Table 2: In Vivo Pharmacokinetics in Mice
| Route | Dose | Cmax | tmax | Clearance | Bioavailability | Reference |
| Intravenous | 2 mg/kg | 11.4 µM | 0.5 h | 11.4 mL/min/kg | - | [3] |
| Oral | 10 mg/kg | 14.4 µM | 0.5 h | - | 100% | [3] |
Table 3: Phase 1 Clinical Trial (NCT04951778) Overview
| Parameter | Details | Reference |
| Status | Recruiting | [4] |
| Conditions | Relapsed or Refractory Acute Myeloid Leukemia, Higher-Risk Myelodysplastic Syndromes | [4] |
| Intervention | CC-91633 (BMS-986397) | [4] |
| Phase | Phase 1 | [4] |
| Enrollment (Anticipated) | Approximately 120 participants | [5] |
Detailed Methodologies
Disclaimer: The following are representative experimental protocols and may not be the exact methods used for the synthesis and evaluation of this compound. These are based on general practices in the field.
General Procedure for Cell Proliferation Assay (IC50 Determination)
-
AML cell lines (e.g., MV4-11, GDM-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
The cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle-treated control, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
General Procedure for Western Blotting (CK1α Degradation)
-
AML cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against CK1α and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the level of CK1α degradation relative to the loading control. The EC50 for degradation is calculated using a suitable software.
Representative Synthetic Step: Amide Coupling
-
To a solution of a carboxylic acid intermediate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
The amine intermediate (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide product.
Conclusion
This compound is a promising first-in-class molecular glue degrader with a novel mechanism of action for the treatment of AML and HR-MDS. Its potent and selective degradation of CK1α leads to p53-mediated apoptosis in cancer cells. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients. Further research and development in this area hold the potential to offer a new therapeutic option for patients with these challenging hematological malignancies.
References
- 1. WO2020060606A1 - Cryptocurrency system using body activity data - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2020060606A1 - Cryptocurrency system using body activity data - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. epo.org [epo.org]
(R,R)-BMS-986397: A First-in-Class CK1α Degrader for p53 Pathway Activation in Hematological Malignancies
An In-depth Technical Guide
Executive Summary: (R,R)-BMS-986397 is a novel, orally bioavailable, first-in-class Cereblon (CRBN) E3 Ligase Modulating Drug (CELMoD) that acts as a molecular glue degrader of Casein Kinase 1α (CK1α).[1] In contrast to traditional p53-MDM2 inhibitors, BMS-986397 activates the p53 tumor suppressor pathway through a distinct mechanism. By inducing the targeted ubiquitination and subsequent proteasomal degradation of CK1α, the compound leads to the stabilization of functional p53. This activation of p53 restores its tumor-suppressive functions, inducing the transcription of target genes that govern cell cycle arrest and apoptosis.[1][2] Preclinical and early clinical data demonstrate potent, p53-dependent anti-leukemic activity in models of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS), positioning BMS-986397 as a promising therapeutic agent for these malignancies when p53 is functional (wild-type).[1][3]
Introduction to the p53 Pathway and Targeted Protein Degradation
The p53 protein, encoded by the TP53 gene, is a critical tumor suppressor often termed the "guardian of the genome".[4] It responds to cellular stressors by orchestrating DNA repair, cell cycle arrest, and apoptosis to prevent malignant transformation.[5] In many cancers where TP53 is not mutated, its function is suppressed by negative regulators, most notably the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[6][7]
Targeted protein degradation has emerged as a powerful therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to eliminate disease-driving proteins. Molecular glue degraders are small molecules that induce a novel interaction between an E3 ligase and a neosubstrate, leading to the substrate's degradation. BMS-986397 is a CELMoD that specifically utilizes the CRBN E3 ligase to degrade CK1α, a protein implicated in the pathogenesis of myeloid malignancies.[2][3]
Core Mechanism of Action: CK1α Degradation and p53 Stabilization
The primary mechanism of BMS-986397 involves repurposing the CRL4-CRBN E3 ubiquitin ligase complex to recognize CK1α as a new substrate.[8]
-
Binding and Ternary Complex Formation: BMS-986397 binds to the CRBN subunit of the CRL4-CRBN E3 ligase. This binding event alters the substrate specificity of the ligase, enabling it to recognize and bind to CK1α, forming a ternary complex (CRBN-BMS-986397-CK1α).
-
Ubiquitination: Within this complex, CK1α is brought into proximity with the E3 ligase machinery, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades CK1α.[8]
-
p53 Stabilization: The degradation and depletion of cellular CK1α results in the stabilization and accumulation of p53 protein.[1][2]
-
p53 Pathway Activation: Stabilized p53 translocates to the nucleus and acts as a transcription factor, inducing the expression of its target genes, including CDKN1A (p21), PUMA, and BAX.[1][8]
-
Cellular Outcomes: The upregulation of these target genes leads to potent, p53-dependent cellular outcomes, primarily cell cycle arrest and apoptosis in malignant cells.[1][3] This anti-tumor effect is critically dependent on the presence of functional p53, CRBN, and CK1α.[1]
Caption: Mechanism of BMS-986397-induced p53 pathway activation.
Summary of Preclinical and Clinical Data
BMS-986397 has demonstrated potent and selective activity in preclinical models and has shown pharmacodynamic effects and clinical activity in a Phase 1 study.
Table 1: Preclinical In Vitro Activity
| Parameter | Observation | Cell Types | Citation |
|---|---|---|---|
| Anti-proliferative Effect | Potent, broad, and rapid induction of apoptosis and cell cycle arrest. | TP53 wild-type AML cell lines and primary patient samples. | [1][3] |
| Dependency | Activity is dependent on the presence of functional CRBN, CK1α, and p53. | Genetically engineered AML cell lines (CRISPR/Cas9 knockouts). | [1][2] |
| Selectivity | Spares normal T-lymphocytes; normal hematopoietic progenitors are less responsive. | Primary human cells. | [1] |
| Combination Potential | Shows additive or synergistic effects with venetoclax and/or azacitidine. | AML cell lines and patient samples, including VEN/AZA resistant M5 subtype. |[9] |
Table 2: Preclinical In Vivo Pharmacodynamics and Efficacy
| Parameter | Observation | Model System | Citation |
|---|---|---|---|
| PK/PD Relationship | Oral dosing shows a dose- and schedule-dependent PK/PD relationship. | Cell line-derived AML xenograft models. | [1][3] |
| Target Engagement | Significant CK1α degradation is required for downstream pathway activation. | AML xenograft models. | [1][2] |
| Efficacy | Marked reduction in tumor burden and prolonged survival in mice. | Subcutaneous and disseminated AML tumor models. | [1][3] |
| Dosing Requirement | Sustained CK1α degradation for a minimum of 48 hours is required to stabilize p53 and achieve anti-leukemic efficacy. | Pharmacodynamic studies. |[1][2] |
Table 3: Phase 1 Clinical Study (NCT04951778) Pharmacodynamic Data
| Parameter | Observation | Patient Population | Citation |
|---|---|---|---|
| p53 Stabilization | Sustained stabilization of p53 observed during dosing days. | R/R AML and HR-MDS patients. | [8] |
| Dose for p53 Stabilization | Occurred at doses ≥2.2 mg. | R/R AML and HR-MDS patients. | [8] |
| Peripheral Blast Reduction | Rapid reduction in peripheral blasts (median: -87.8%). | R/R AML and HR-MDS patients. | [8] |
| Dose for Blast Reduction | Occurred at doses ≥3 mg. | R/R AML and HR-MDS patients. |[8] |
Key Experimental Methodologies
The following protocols represent generalized methodologies used to characterize the activity of BMS-986397.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 4. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
A Technical Deep Dive into CC-91633: A Selective CK1α Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-91633 (also known as BMS-986397) is a first-in-class, orally bioavailable, and selective molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2][3] Developed by Bristol Myers Squibb, this novel compound modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase, inducing the proximity of CRBN to CK1α, leading to the ubiquitination and subsequent degradation of the kinase.[3][4] The degradation of CK1α has shown significant therapeutic potential in hematologic malignancies, particularly in acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (HR-MDS) with wild-type TP53.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize CC-91633.
Core Mechanism of Action
CC-91633 functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. In this case, CC-91633 facilitates the formation of a ternary complex between the substrate receptor CRBN, part of the CRL4-CRBN E3 ubiquitin ligase complex, and the neosubstrate, CK1α.[4][7] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome.[8]
The degradation of CK1α, a key regulator of p53, leads to the stabilization and activation of the p53 tumor suppressor pathway.[1][5] This, in turn, induces cell cycle arrest and apoptosis in cancer cells, particularly in AML cell lines with functional TP53.[4][5] The anti-tumor effects of CC-91633 have been demonstrated to be dependent on the presence of CRBN, CK1α, and functional p53.[4][5]
Quantitative Data Summary
The preclinical characterization of CC-91633 has generated key quantitative data demonstrating its potency and selectivity. This information is summarized in the tables below.
| Parameter | Cell Line | Value | Reference |
| CK1α Degradation (EC50) | Not Specified | 8.0 nM | [2] |
| Antiproliferative Activity (IC50) | MV4-11 | 20 nM | [2] |
| GDM-1 | 15 nM | [2] |
| Neosubstrate | Degradation Observed | Reference |
| Aiolos (IKZF3) | No | [2] |
| GSPT1 | No | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize CC-91633, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of CC-91633
Caption: CC-91633 mediated degradation of CK1α and downstream effects.
Experimental Workflow for CC-91633 Characterization
Caption: Workflow for the preclinical characterization of CC-91633.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of CC-91633 are outlined below. These protocols are based on standard techniques employed in the field of targeted protein degradation.
Cellular Degradation Assay (Western Blot)
This assay is used to quantify the reduction of intracellular CK1α protein levels upon treatment with CC-91633.
-
Cell Culture and Treatment:
-
Seed AML cell lines (e.g., MV4-11, GDM-1) in appropriate culture medium at a density that allows for logarithmic growth during the experiment.
-
Treat cells with a serial dilution of CC-91633 or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CK1α overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize CK1α band intensity to the loading control.
-
Calculate the percentage of CK1α degradation relative to the DMSO control.
-
Determine the DC50 value (concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.
-
Antiproliferative Assay
This assay measures the effect of CC-91633 on the viability and proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed AML cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of CC-91633 or DMSO.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Viability Measurement:
-
Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells.
-
Calculate the IC50 value (concentration that inhibits 50% of cell growth) by plotting the data on a dose-response curve.
-
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to demonstrate the CC-91633-dependent interaction between CRBN and CK1α.
-
Reagents:
-
Recombinant, purified His-tagged CRBN-DDB1 complex.
-
Recombinant, purified GST-tagged CK1α.
-
Terbium-cryptate labeled anti-His antibody (donor).
-
d2-labeled anti-GST antibody (acceptor).
-
CC-91633 serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the His-CRBN-DDB1, GST-CK1α, and CC-91633 at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of CC-91633 to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay confirms that the CC-91633-induced ternary complex leads to the ubiquitination of CK1α.
-
Reaction Components:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D1).
-
Recombinant CRL4-CRBN E3 ligase complex.
-
Recombinant CK1α (substrate).
-
Ubiquitin.
-
ATP.
-
CC-91633 or DMSO.
-
-
Assay Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific for CK1α to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein.
-
Conclusion
CC-91633 is a potent and selective CK1α molecular glue degrader with a well-defined mechanism of action that leads to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in TP53 wild-type AML cells. The preclinical data strongly support its clinical development, and a Phase I clinical trial is currently underway to evaluate its safety and efficacy in patients with relapsed or refractory AML and HR-MDS.[2][4][6] The continued investigation of CC-91633 and other molecular glue degraders holds great promise for the future of targeted cancer therapy.
References
- 1. drughunter.com [drughunter.com]
- 2. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 5. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 6. ashpublications.org [ashpublications.org]
- 7. CC-91633 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
(R,R)-BMS-986397: A Technical Guide to a First-in-Class CRBN E3 Ligase Modulator for CK1α Degradation
Introduction
(R,R)-BMS-986397 (also known as CC-91633) is a potent, selective, and orally bioavailable Cereblon (CRBN) E3 ligase modulating drug (CELMoD) developed by Bristol Myers Squibb.[1] It functions as a "molecular glue," inducing the degradation of Casein Kinase 1α (CK1α).[1][2][3][4] The depletion of CK1α has shown therapeutic potential in hematological malignancies with wild-type TP53, such as Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes (HR-MDS).[1] BMS-986397 was designed to potently and selectively degrade CK1α while sparing other known CRBN neosubstrates like Ikaros, Aiolos, and GSPT1.[1][5] This compound is currently under investigation in a Phase 1 clinical trial for patients with relapsed or refractory (R/R) AML and HR-MDS (NCT04951778).[1][2][6]
Core Mechanism of Action
BMS-986397 functions by hijacking the body's natural protein disposal system. It specifically repurposes the CRL4CRBN E3 ubiquitin ligase complex to recognize CK1α as a new substrate (a "neosubstrate") for degradation.[2][4]
The key steps are:
-
Binding to CRBN : BMS-986397 binds to the CRBN substrate receptor within the CRL4CRBN E3 ligase complex.[7]
-
Ternary Complex Formation : This binding alters the substrate specificity of CRBN, creating a new surface that promotes the recruitment of and binding to CK1α, forming a ternary complex (CRBN-BMS-986397-CK1α).
-
Ubiquitination : Once CK1α is brought into proximity, the E3 ligase complex tags it with a chain of ubiquitin molecules.[2][4]
-
Proteasomal Degradation : The polyubiquitinated CK1α is then recognized and degraded by the proteasome.[2][4]
-
Downstream Effects : The degradation of CK1α, a negative regulator of p53, leads to the stabilization and activation of the p53 tumor suppressor protein.[2][3][4][8] This, in turn, induces the transcription of p53 target genes, including p21, PUMA, and BAX, resulting in cell cycle arrest and apoptosis in cancer cells.[3][8] This anti-leukemic activity is dependent on the presence of functional CRBN, CK1α, and p53.[2][3]
Data Presentation
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Notes |
| CK1α Degradation EC50 | - | 8.0 nM[1] | Potent degradation of the target protein. |
| Antiproliferation IC50 | MV4-11 (AML) | 20 nM[1] | Demonstrates strong antiproliferative effect. |
| GDM-1 (AML) | 15 nM[1] | Consistent activity across AML cell lines. | |
| Neosubstrate Selectivity | - | - | No degradation of Aiolos and GSPT1 observed.[1] |
Table 2: Preclinical Pharmacokinetics (PK)
| Species | Route | Dose | Clearance | Cmax | tmax | AUC∞ | Bioavailability |
| Mouse | IV | 2 mg/kg | 11.4 mL/min/kg[1] | 11.4 µM[1] | 0.5 h[1] | - | - |
| Oral | 10 mg/kg | - | 14.4 µM[1] | 0.5 h[1] | - | 100%[1] | |
| Rat | IV | 2 mg/kg | 6.3 mL/min/kg[1] | - | - | 11.0 µM·h[1] | Good |
| Cynomolgus Monkey | IV | 0.5 mg/kg | Low[1] | - | - | - | Good |
Table 3: Clinical Pharmacodynamics (PD) & Efficacy (Phase 1, NCT04951778)
| Parameter | Dose | Result | Patient Population |
| CK1α Degradation | ≥1.5 mg | Up to 90% degradation in blasts.[2][4] | R/R AML & HR-MDS |
| p53 Stabilization | ≥2.2 mg | Sustained stabilization during dosing.[2][4] | R/R AML & HR-MDS |
| Peripheral Blast Reduction | ≥3 mg | Median reduction of 87.8%.[2][4] | R/R AML & HR-MDS |
| Overall Response Rate (ORR) | - | 12.1%[2][4] | R/R AML |
| Complete Remission Rate (CRR) | - | 57.1%[2][4] | R/R HR-MDS |
Experimental Protocols
CRBN Binding Assay (General Protocol)
This is a generalized competitive binding assay protocol, as the specific method for BMS-986397 is not detailed in the provided sources. Formats like HTRF (Homogeneous Time-Resolved Fluorescence) or Fluorescence Polarization (FP) are commonly used.[9][10]
-
Objective : To determine the binding affinity of test compounds to the CRBN protein.
-
Principle : A fluorescently-labeled tracer compound (e.g., Thalidomide-Red) with known affinity for CRBN is used. A test compound (BMS-986397) competes with this tracer for binding to recombinant CRBN. The displacement of the tracer results in a measurable change in the fluorescence signal (FRET or polarization).[9][10]
-
Methodology :
-
Reagents: Purified recombinant GST-tagged human CRBN, a fluorescent CRBN ligand (e.g., Cy5-labeled Thalidomide or Thalidomide-Red), an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate), and assay buffer are prepared.[9][10]
-
Dispensing: Serially diluted test compounds are dispensed into a low-volume 384-well plate.
-
Reaction: Recombinant CRBN is added, followed by the mixture of the fluorescent tracer and the FRET donor-labeled antibody.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read on a microplate reader capable of detecting the specific fluorescence signal (HTRF or FP).
-
Analysis: The signal is converted to percent inhibition, and IC50 values are calculated by fitting the data to a dose-response curve.
-
Protein Degradation & Anti-Proliferative Assays
-
Objective : To quantify the degradation of CK1α and its effect on cancer cell viability.[2][3][8]
-
Cell Lines : A panel of AML cell lines (e.g., MV4-11, GDM-1) with wild-type TP53 are used.[1] Genetically engineered lines with CRBN or TP53 knockouts serve as negative controls to confirm mechanism dependency.[2][3][8]
-
Methodology :
-
Cell Treatment : Cells are cultured and treated with various concentrations of BMS-986397 for different time points (e.g., 2 to 48 hours).[3][8] A DMSO vehicle is used as a control.
-
Immunoblotting (Western Blot) :
-
Cell lysates are collected, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against CK1α, p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Blots are visualized using chemiluminescence to determine the relative abundance of each protein.
-
-
Flow Cytometry : Can be used to assess apoptosis by staining for markers like Annexin V and to analyze cell cycle distribution using propidium iodide.[2][3][8]
-
Anti-Proliferative Assay :
-
Cells are seeded in 96-well plates and treated with a dose range of BMS-986397.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo®.
-
IC50 values are calculated from the resulting viability curves.
-
-
In Vivo Pharmacology Studies
-
Objective : To evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of BMS-986397 in a living organism.[2][3]
-
Models : Rodent models, such as mice bearing subcutaneous or disseminated AML tumor xenografts (cell line-derived or patient-derived, PDX), are utilized.[1][5][11]
-
Methodology :
-
Dosing : BMS-986397 is administered to tumor-bearing mice, typically via oral gavage, at various doses and schedules.[1][5]
-
PK Analysis : Blood samples are collected at multiple time points post-dosing. Drug concentration in plasma is measured (e.g., by LC-MS/MS) to determine parameters like Cmax, tmax, and AUC.[1][2]
-
PD Analysis : Tumor and/or blood samples are collected at specified times. The level of CK1α degradation and p53 stabilization in these tissues is assessed by immunoblotting or other relevant biomarker assays to establish a dose-dependent relationship.[5]
-
Efficacy Assessment : Tumor volume is measured regularly (for subcutaneous models), and overall survival is monitored.[2][11] At the end of the study, tissues can be harvested for further analysis.[11]
-
References
- 1. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 6. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
An In-Depth Technical Guide to the Structural Biology of (R,R)-BMS-986397 Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-BMS-986397 is a first-in-class, orally bioavailable molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2][3] This technical guide provides a comprehensive overview of the structural biology governing the binding of this compound, its mechanism of action, and the experimental methodologies used for its characterization. This compound operates by inducing a ternary complex between CK1α and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of CK1α, resulting in the stabilization of the tumor suppressor protein p53 and induction of apoptosis in cancer cells.[4][5][6] This document is intended to serve as a detailed resource for researchers in the fields of targeted protein degradation, oncology, and drug discovery.
Introduction: Mechanism of Action
This compound is a potent and selective degrader of CK1α.[1] Unlike traditional enzyme inhibitors, it acts as a "molecular glue," a small molecule that induces and stabilizes the interaction between two proteins that would otherwise not interact.[7] In this case, this compound facilitates the formation of a ternary complex between CK1α and CRBN, a key component of the Cullin-4A ring E3 ubiquitin ligase machinery.[4]
The formation of this ternary complex triggers the transfer of ubiquitin from the E3 ligase to CK1α. The polyubiquitinated CK1α is then recognized and degraded by the proteasome.[4] The degradation of CK1α, a negative regulator of p53, leads to the accumulation and activation of p53.[5][6] Activated p53 then transcriptionally upregulates its target genes, including p21, PUMA, and BAX, which ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[5][6]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound.
References
- 1. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Exploring CK1α degraders: SAR Insights and the journey to BMS-986397 | Poster Board #440 - American Chemical Society [acs.digitellinc.com]
(R,R)-BMS-986397: A Novel CK1α Degrader for TP53 Wild-Type Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(R,R)-BMS-986397 is a first-in-class, orally bioavailable, selective molecular glue degrader of Casein Kinase 1α (CK1α). In preclinical studies, it has demonstrated potent and broad anti-leukemic activity in TP53 wild-type (WT) Acute Myeloid Leukemia (AML) cell lines and patient-derived xenograft models. By inducing the degradation of CK1α, this compound stabilizes and activates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in AML cells. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with the evaluation of this compound in TP53 WT AML.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with a significant unmet medical need. While various genetic subtypes of AML exist, a substantial portion of patients harbor a wild-type TP53 gene, presenting a therapeutic opportunity for agents that can activate the p53 pathway. This compound is a novel Cereblon (CRBN) E3 ligase modulating drug (CELMoD) that acts as a molecular glue to induce the proteasomal degradation of CK1α. The depletion of CK1α results in the stabilization and activation of p53, triggering downstream anti-tumor effects.
Mechanism of Action
This compound exerts its anti-leukemic effects through a p53-dependent mechanism that is initiated by the degradation of its primary target, CK1α.[1][2][3][4] This process is contingent on the presence of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).
The key steps in the signaling pathway are:
-
This compound binds to CRBN: The drug acts as a molecular glue, facilitating an interaction between CRBN and CK1α.
-
Ubiquitination of CK1α: This ternary complex formation leads to the ubiquitination of CK1α.
-
Proteasomal Degradation of CK1α: The polyubiquitinated CK1α is then targeted for degradation by the proteasome.
-
Stabilization and Activation of p53: The degradation of CK1α leads to the stabilization and activation of the p53 tumor suppressor protein.
-
Induction of p53 Target Genes: Activated p53 translocates to the nucleus and induces the transcription of its target genes, including p21, PUMA, and BAX.[2][3]
-
Cell Cycle Arrest and Apoptosis: The upregulation of these target genes results in cell cycle arrest and the induction of apoptosis in the TP53 wild-type AML cells.[1][2][5]
Caption: Mechanism of Action of this compound in TP53 Wild-Type AML Cells.
Quantitative Preclinical Data
This compound has demonstrated potent in vitro activity against TP53 wild-type AML cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 | MV4-11 | 20 | [3] |
| GDM-1 | 15 | [3] | |
| EC50 (CK1α degradation) | Not specified | 8.0 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
TP53 wild-type AML cell lines (e.g., MV4-11, GDM-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells in 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in complete medium.
-
Add the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression model.
Caption: Workflow for Cell Viability Assay.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes a standard method for quantifying apoptosis using flow cytometry.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 105 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines a common procedure for analyzing cell cycle distribution.
Materials:
-
AML cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 106 cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Immunoblotting
This protocol is a representative method for detecting protein levels of CK1α and key p53 pathway members.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-CK1α, anti-p53, anti-p21, anti-PUMA, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a subcutaneous MV4-11 AML xenograft model.
Subcutaneous Xenograft Model
Experimental Design:
-
Cell Line: MV4-11 (TP53 wild-type)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID)
-
Cell Implantation: Subcutaneous injection of MV4-11 cells.
-
Treatment: Oral administration of this compound at doses of 3, 10, and 30 mg/kg.
-
Endpoints: Tumor volume, body weight, and pharmacodynamic analysis of tumor tissue (e.g., CK1α degradation, cleaved caspase-3 induction).
Results:
Oral administration of this compound led to dose-dependent degradation of CK1α and induction of cleaved caspase-3 in the tumor tissue, indicating target engagement and induction of apoptosis in vivo.[3]
Caption: General Workflow for In Vivo Xenograft Studies.
Conclusion
This compound is a promising novel agent for the treatment of TP53 wild-type AML. Its unique mechanism of action, involving the targeted degradation of CK1α and subsequent activation of the p53 pathway, provides a strong rationale for its continued clinical development. The preclinical data summarized in this guide highlight its potent anti-leukemic activity and provide a foundation for further investigation into its therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacology of (R,R)-BMS-986397: A Technical Guide
(R,R)-BMS-986397 is a first-in-class, orally bioavailable, potent, and selective molecular glue degrader of Casein Kinase 1α (CK1α). This document provides an in-depth overview of its preclinical pharmacology, targeting researchers, scientists, and drug development professionals. BMS-986397 leverages the cell's natural protein disposal system to eliminate CK1α, a protein implicated in the survival of cancer cells, particularly in acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS) with wild-type TP53.[1][2][3]
Mechanism of Action
BMS-986397 acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and CK1α.[4] This induced proximity facilitates the ubiquitination of CK1α, marking it for degradation by the proteasome. The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[1][2] Activated p53 then transcriptionally upregulates its target genes, including p21, PUMA, and BAX, which collectively drive cell cycle arrest and apoptosis in malignant cells.[2][5] This mechanism of action is dependent on the presence of CRBN, CK1α, and functional p53.[2][5]
Signaling Pathway
Caption: Mechanism of action of BMS-986397.
Quantitative Data Summary
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| CK1α Degradation (EC50) | - | 8.0 nM | [6] |
| Antiproliferative Activity (IC50) | MV4-11 (AML) | 20 nM | [6] |
| GDM-1 (AML) | 15 nM | [6] | |
| Myelotoxic Effect on Healthy Progenitors (IC50) - Triple Combination with Venetoclax/Azacitidine | - | 88.1 nM | [7] |
| Myelotoxic Effect on Healthy Progenitors (IC50) - Double Combination with Venetoclax or Azacitidine | - | 291.6 nM | [7] |
In Vivo Pharmacokinetics
| Species | Dose & Route | Parameter | Value | Reference |
| Mouse | 2 mg/kg i.v. | Clearance | 11.4 mL/min/kg | [6] |
| Cmax | 11.4 µM | [6] | ||
| tmax | 0.5 h | [6] | ||
| 10 mg/kg p.o. | Cmax | 14.4 µM | [6] | |
| tmax | 0.5 h | [6] | ||
| Bioavailability | 100% | [6] | ||
| Rat | 2 mg/kg i.v. | Clearance | 6.3 mL/min/kg | [6] |
| AUC∞ | 11.0 µM·h | [6] | ||
| Cynomolgus Monkey | 0.5 mg/kg i.v. | Clearance | Low | [6] |
| - | Bioavailability | Good | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Anti-proliferative Assay
Objective: To determine the concentration of BMS-986397 that inhibits the proliferation of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Culture: AML cell lines (e.g., MV4-11, GDM-1) are cultured in appropriate media and conditions.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of BMS-986397 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model.
Caption: Workflow for the anti-proliferative assay.
Immunoblotting
Objective: To detect the degradation of CK1α and the stabilization of p53 upon treatment with BMS-986397.
Protocol:
-
Cell Treatment: Cancer cells are treated with BMS-986397 at various concentrations and for different durations.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for CK1α, p53, and a loading control (e.g., β-actin). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BMS-986397 in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice are subcutaneously or intravenously injected with human AML cells to establish tumors.[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. BMS-986397 is administered orally at different doses and schedules.[6]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed. In some studies, survival is the primary endpoint.[7]
Caption: Workflow for in vivo xenograft studies.
Combination Studies
Preclinical studies have explored the combination of BMS-986397 with other anti-leukemic agents, such as the BCL2 inhibitor venetoclax and the hypomethylating agent azacitidine.[7] These combinations have shown synergistic or additive effects in AML cell lines and patient-derived xenograft models, suggesting potential clinical benefit.[7] For instance, in vivo studies in AML-PDX models showed that combinations of BMS-986397 with venetoclax and/or azacitidine improved mouse survival to over 80 days, compared to 60 days in the venetoclax/azacitidine group.[7]
Conclusion
This compound is a novel molecular glue degrader with a well-defined mechanism of action that leads to potent and selective degradation of CK1α and subsequent p53-mediated apoptosis in TP53 wild-type AML and HR-MDS models.[2][5] Its favorable preclinical pharmacokinetic and efficacy profile, both as a single agent and in combination, supports its ongoing clinical development.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 6. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 7. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
An In-depth Technical Guide to the Chemical Properties of (R,R)-BMS-986397
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (R,R)-BMS-986397, a first-in-class, orally bioavailable molecular glue degrader. The content herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, particularly in the context of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS).
Physicochemical Properties
This compound, also known as CC-91633, is a potent and selective modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Its core function is to induce the targeted degradation of Casein Kinase 1α (CK1α).[1][2][3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₄ | [4] |
| Molecular Weight | 480.83 g/mol | [4] |
| IUPAC Name | N-[(1R)-1-(3-chloro-2-pyridinyl)-2,2,2-trifluoroethyl]-2-[(3R)-2,6-dioxo-3-piperidyl]-1-oxo-isoindoline-5-carboxamide | N/A |
| SMILES | O=C1CC--INVALID-LINK--N2CC3=C(C2=O)C=CC(C(N--INVALID-LINK--C4=NC=CC=C4Cl)=O)=C3 | N/A |
| Solubility | DMSO: 96 mg/mL (199.65 mM); Insoluble in water and ethanol. | [4] |
| pKa | Data not publicly available. | |
| logP | Data not publicly available. | |
| Storage | Powder: -20°C for up to 3 years. Stock solution in DMSO: -80°C for up to 6 months. | [2] |
Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact.[1] In this case, it facilitates the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate, Casein Kinase 1α (CK1α). This induced proximity leads to the polyubiquitination of CK1α and its subsequent degradation by the proteasome.[3]
The degradation of CK1α has profound downstream effects, primarily through the stabilization and activation of the tumor suppressor protein p53.[3] In normal physiological conditions, p53 levels are kept low through degradation. By removing CK1α, a key regulator of p53 stability, this compound treatment leads to an accumulation of functional p53.[3] This, in turn, activates the p53 signaling pathway, resulting in the transcriptional upregulation of target genes such as p21, PUMA, and BAX.[3] The activation of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells, particularly in TP53 wild-type AML and HR-MDS.[2][3]
Caption: Signaling pathway of this compound.
Experimental Protocols
The following sections outline the methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay
This assay determines the dose-dependent effect of this compound on the proliferation of AML cell lines (e.g., MOLM-13, MV-4-11).
-
Materials:
-
AML cell lines (e.g., MOLM-13, MOLM-14)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed AML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare a serial dilution of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Measure cell viability using the CellTiter-Glo® assay or MTT assay according to the manufacturer's instructions.
-
Record the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log concentration of the compound.
-
Immunoblotting for CK1α Degradation and p53 Pathway Activation
This experiment verifies the on-target effect of this compound by assessing the degradation of CK1α and the upregulation of p53 and its downstream targets.
-
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CK1α, p53, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat AML cells with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay
This assay quantifies the induction of apoptosis in AML cells following treatment with this compound.
-
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat AML cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This experiment determines the effect of this compound on cell cycle progression.
-
Materials:
-
AML cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat AML cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: A generalized experimental workflow for characterizing this compound.
References
Methodological & Application
Application Notes and Protocols for (R,R)-BMS-986397
References
- 1. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (R,R)-BMS-986397 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-BMS-986397, also known as BMS-986397 and CC-91633, is a potent and selective oral casein kinase 1α (CK1α) degrader. It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of CK1α.[1][2][3][4][5][6] This degradation leads to the stabilization and activation of the tumor suppressor protein p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][4][5][6] These application notes provide a summary of the available preclinical data on the dosage and administration of this compound in in vivo mouse xenograft models of acute myeloid leukemia (AML), along with detailed experimental protocols.
Signaling Pathway
The mechanism of action of this compound involves the targeted degradation of CK1α, a key negative regulator of p53. By removing CK1α, p53 is stabilized and can initiate downstream signaling pathways that lead to cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the quantitative data from preclinical in vivo mouse xenograft studies with this compound.
Table 1: In Vivo Efficacy of this compound in an MV4-11 AML Xenograft Model
| Xenograft Model | Dosage (mg/kg) | Administration Route | Treatment Schedule | Observed Efficacy | Citation(s) |
| Subcutaneous MV4-11 | 3, 10, 30 | Oral | Not Specified | Dose-dependent degradation of CK1α and induction of cleaved caspase-3. | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dosage (mg/kg) | Administration Route | Cmax (µM) | Tmax (h) | Bioavailability | Citation(s) |
| 10 | Oral | 14.4 | 0.5 | 100% | [4] |
Note: Detailed treatment schedules and quantitative tumor growth inhibition data were not available in the public domain at the time of this writing. The available information indicates dose-dependent anti-tumor activity.
Experimental Protocols
Establishment of an AML Cell Line-Derived Xenograft (CDX) Model
This protocol is adapted from established methods for generating subcutaneous AML xenografts.
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: Harvest cells during the exponential growth phase.
-
Washing: Wash the cells twice with sterile PBS.
-
Resuspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into control and treatment groups.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in the desired vehicle at the appropriate concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
Administration: Administer the formulated compound or vehicle to the mice via oral gavage. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).
-
Treatment Schedule: While a specific schedule has not been detailed in the available literature, a common starting point for efficacy studies is once-daily administration. Based on modeling data, short and intense treatment schedules followed by a prolonged off-treatment period may maximize efficacy.[2][3][5]
Efficacy Assessment
Procedure:
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. Tumor growth inhibition (TGI) can be calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Survival: Monitor the mice for signs of morbidity and euthanize them when necessary. Overall survival can be plotted using a Kaplan-Meier curve.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target engagement. This can include measuring the levels of CK1α degradation and the induction of downstream markers such as cleaved caspase-3 by methods like Western blotting or immunohistochemistry.[4]
Conclusion
This compound has demonstrated dose-dependent anti-tumor activity in preclinical mouse xenograft models of AML.[4] The provided protocols offer a framework for conducting in vivo studies to further evaluate the efficacy of this compound. Further research is needed to define optimal treatment schedules and to explore its activity in a broader range of AML subtypes, including patient-derived xenograft (PDX) models.
References
- 1. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring CK1α degraders: SAR Insights and the journey to BMS-986397 | Poster Board #440 - American Chemical Society [acs.digitellinc.com]
Preparing (R,R)-BMS-986397 for Oral Gavage in Rodents: Application Notes and Protocols
(R,R)-BMS-986397 , also known as CC-91633, is a potent and selective molecular glue degrader of casein kinase 1α (CK1α) that modulates the CRBN E3 ubiquitin ligase.[1][2] It has shown strong anti-leukemic activity in preclinical models of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS).[1][2] This document provides detailed application notes and protocols for the preparation of this compound for oral gavage administration in rodent studies, intended for researchers, scientists, and drug development professionals.
Compound Information
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Synonyms | BMS-986397, CC-91633 |
| Molecular Weight | 480.83 g/mol |
| Appearance | Solid powder |
| Solubility | DMSO: 96 mg/mL (199.65 mM) Water: Insoluble Ethanol: Insoluble |
| Storage of Powder | 3 years at -20°C |
| Storage of Stock Solutions | 1 year at -80°C in solvent 1 month at -20°C in solvent |
Data sourced from[1][2]. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Preclinical Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of this compound is essential for designing in vivo experiments. The compound exhibits good oral bioavailability in rodents.[4]
| Species | Dose (Oral) | Cmax | Tmax | Bioavailability | Clearance (i.v.) |
| Mouse | 10 mg/kg | 14.4 µM | 0.5 h | 100% | 11.4 mL/min/kg (at 2 mg/kg i.v.) |
| Rat | Not specified | Not specified | Not specified | Good | 6.3 mL/min/kg (at 2 mg/kg i.v.) |
Data sourced from[4].
Vehicle Selection and Formulation
Due to its poor aqueous solubility, this compound requires a specific vehicle for oral administration. Two common formulations are provided below. It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[2]
Formulation 1: Aqueous-based Suspension
This formulation is suitable for achieving a homogeneous suspension for oral dosing.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% | Solubilizing agent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween 80 | 5% | Surfactant/emulsifier |
| ddH₂O | 50% | Diluent |
Formulation 2: Oil-based Suspension
This formulation provides an alternative for studies where an oil-based vehicle is preferred.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% | Solubilizing agent |
| Corn Oil | 95% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous-based)
This protocol describes the preparation of a 1 mL working solution. The final concentration of this compound in this example is 4.8 mg/mL, based on a 96 mg/mL DMSO stock. The concentration can be adjusted by modifying the amount of the stock solution, but the percentage of each component in the vehicle should be kept consistent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve this compound powder in anhydrous DMSO to a concentration of 96 mg/mL. Ensure the solution is clear and fully dissolved.
-
-
Prepare the dosing vehicle.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 96 mg/mL this compound stock solution to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Administration.
-
The mixed solution should be used immediately for optimal results.[2]
-
Protocol 2: Preparation of this compound Formulation (Oil-based)
This protocol describes the preparation of a 1 mL working solution with a final this compound concentration of 0.2 mg/mL, based on a 4 mg/mL DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve this compound powder in anhydrous DMSO to a concentration of 4 mg/mL. Ensure the solution is clear.
-
-
Prepare the dosing vehicle.
-
In a sterile tube, add 950 µL of corn oil.
-
Add 50 µL of the 4 mg/mL this compound stock solution to the corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Administration.
-
The mixed solution should be used immediately for optimal results.[2]
-
Dose Considerations for Rodent Studies
While a definitive maximum tolerated dose (MTD) from formal toxicology studies is not publicly available, preclinical efficacy studies have utilized various oral doses of this compound in mice. These studies can provide a starting point for dose selection.
-
In a subcutaneous MV4-11 tumor model, dose-dependent activity was observed at 3, 10, and 30 mg/kg.[4]
-
Single- and repeat-dose toxicity studies have been conducted in rats, though specific dose levels were not detailed.[5][6]
Researchers should perform dose-range-finding studies to determine the optimal and tolerable dose for their specific animal model and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation.
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound for oral gavage.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (R,R)-BMS-986397
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-BMS-986397 is a first-in-class molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2][3][4][5] This compound has shown potent anti-proliferative effects in acute myeloid leukemia (AML) cell lines and patient samples that harbor a functional TP53 gene.[1][3][4][5] The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[3][4][5] Activated p53 then transcriptionally upregulates its target genes, including p21, PUMA, and BAX, which collectively drive cell cycle arrest and apoptosis.[3][4][5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in AML cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CK1α. In normal conditions, CK1α can contribute to the suppression of p53.[6][7][8][9] The degradation of CK1α by this compound removes this inhibitory signal, leading to the stabilization and activation of p53. Activated p53 then functions as a transcription factor, inducing the expression of genes that promote apoptosis, thereby leading to the selective killing of cancer cells with wild-type TP53.[3][4][5]
Experimental Protocols
Materials
-
Cell Line: TP53 wild-type AML cell line (e.g., MOLM-13, MV4-11).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC and PI detection.
-
Microcentrifuge tubes and flow cytometry tubes.
Protocol for Apoptosis Induction
-
Cell Seeding: Seed AML cells in a 24-well plate at a density of 2 x 10^5 cells/mL in a final volume of 1 mL per well.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and drug concentration.
Protocol for Annexin V and PI Staining
-
Cell Harvesting: After the incubation period, carefully collect the cells from each well into microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting FITC (Annexin V) and PI.
-
Compensation: Use single-stained control samples (Annexin V-FITC only and PI only) to set up compensation and adjust the voltage settings.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) per sample.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison of the effects of different concentrations of this compound over time.
Table 1: Percentage of Apoptotic Cells in MOLM-13 Cells Treated with this compound
| Treatment Concentration | Incubation Time | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| Vehicle (DMSO) | 24h | Data | Data | Data | Data |
| 48h | Data | Data | Data | Data | |
| 72h | Data | Data | Data | Data | |
| This compound (X nM) | 24h | Data | Data | Data | Data |
| 48h | Data | Data | Data | Data | |
| 72h | Data | Data | Data | Data | |
| This compound (Y nM) | 24h | Data | Data | Data | Data |
| 48h | Data | Data | Data | Data | |
| 72h | Data | Data | Data | Data | |
| This compound (Z nM) | 24h | Data | Data | Data | Data |
| 48h | Data | Data | Data | Data | |
| 72h | Data | Data | Data | Data |
*Note: Replace "Data" with experimentally obtained values. X, Y, and Z represent different concentrations of this compound.
Troubleshooting
-
High background staining in the vehicle control: Ensure that the DMSO concentration is low and non-toxic to the cells. Check for contamination in the cell culture.
-
Low percentage of apoptotic cells: The drug concentration may be too low, or the incubation time may be too short. Optimize these parameters. Ensure the cell line is TP53 wild-type.
-
High percentage of necrotic cells (Annexin V- / PI+): This may indicate that the drug concentration is too high, causing rapid cell death, or that the cells were handled too harshly during the staining procedure.
-
Poor separation of cell populations: Optimize the flow cytometer settings, including compensation, for clear distinction between live, apoptotic, and necrotic populations.
Conclusion
This application note provides a comprehensive guide for the analysis of apoptosis induced by the CK1α degrader this compound using flow cytometry. The provided protocols and diagrams will aid researchers in accurately quantifying the pro-apoptotic effects of this compound and understanding its mechanism of action in relevant cancer cell models.
References
- 1. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Casein kinase 1α inhibits p53 downstream of MDM2‑mediated autophagy and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol for detecting CK1α degradation by (R,R)-BMS-986397
A Comprehensive Guide for the Analysis of (R,R)-BMS-986397-Mediated CK1α Degradation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the detection and quantification of Casein Kinase 1α (CK1α) degradation induced by the molecular glue degrader, this compound, using the Western blot technique. This compound is a first-in-class CELMoD® (Cereblon E3 Ligase Modulating Drug) that selectively targets CK1α for ubiquitination and subsequent proteasomal degradation.[1][2][3] This process leads to the stabilization of the tumor suppressor p53, triggering cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) with wild-type TP53.[2][4] The following protocols and diagrams are designed to provide researchers with a robust framework for assessing the efficacy of this compound and similar molecular glue degraders.
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue, forming a ternary complex between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. The depletion of CK1α leads to the accumulation and activation of p53, a critical tumor suppressor protein.[2] Activated p53 then transcriptionally upregulates its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[2]
Caption: Signaling pathway of this compound-induced CK1α degradation and downstream effects.
Experimental Workflow
The Western blot protocol involves a series of sequential steps to ensure accurate detection of CK1α degradation. The workflow begins with cell culture and treatment, followed by sample preparation, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection using specific antibodies.
Caption: Experimental workflow for Western blot analysis of CK1α degradation.
Detailed Experimental Protocol
This protocol is optimized for the detection of CK1α, which has a molecular weight of approximately 37-39 kDa.
Cell Culture and Treatment
-
Culture a suitable human cell line (e.g., TP53 wild-type AML cell lines like MOLM-13 or OCI-AML3) in appropriate media and conditions.
-
Seed cells to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[5] A DMSO control should be included.
Sample Preparation
a. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[6] Use approximately 100 µL of lysis buffer per 1 million cells.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[5]
b. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay according to the manufacturer's instructions.[5]
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples by adding 4x Laemmli sample buffer to a final concentration of 1x.[5]
-
Denature the samples by heating at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (20-30 µg) into the wells of a 10-12% polyacrylamide gel.[5][7] Include a pre-stained protein ladder to monitor migration and determine molecular weights.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[8]
Protein Transfer
-
Equilibrate the gel in transfer buffer for 10-15 minutes. For a protein of ~37 kDa like CK1α, a standard Towbin transfer buffer (25 mM Tris, 192 mM Glycine, 20% methanol) is suitable.[9]
-
Use a PVDF membrane with a 0.22 µm pore size, which is recommended for retaining low molecular weight proteins.[7][10] Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[10]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.[5]
-
Perform the transfer. For wet transfer, typical conditions are 100 V for 60-90 minutes or overnight at a lower voltage (e.g., 30 V) at 4°C to improve efficiency.[9] For semi-dry transfer, follow the manufacturer's recommended program.
Immunodetection
-
After transfer, wash the membrane briefly with deionized water and then with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Wash the membrane three times for 5 minutes each with TBST.[5]
-
Incubate the membrane with the primary antibody against CK1α, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5] The optimal dilution should be determined empirically but a starting point of 1:1000 is common.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[5]
-
To confirm equal protein loading, the membrane can be stripped and re-probed for a loading control protein such as GAPDH or β-actin.
Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[5]
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CK1α band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in tables for clear comparison of CK1α degradation under different conditions.
Table 1: Reagents and Recommended Dilutions
| Reagent | Supplier | Catalog # | Recommended Dilution/Concentration |
| Primary Antibodies | |||
| Anti-CK1α (Rabbit Monoclonal) | Abcam | ab206652 | 1:1000 - 1:10000 |
| Anti-CK1α (Sheep Polyclonal) | R&D Systems | AF4569 | 1 µg/mL |
| Anti-GAPDH (Loading Control) | Cell Signaling | #5174 | 1:1000 |
| Anti-β-actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling | #7074 | 1:2000 - 1:5000 |
| Anti-sheep IgG, HRP-linked | R&D Systems | HAF016 | 1:1000 |
| Buffers & Reagents | |||
| RIPA Lysis Buffer | Various | N/A | 1X |
| Protease/Phosphatase Inhibitors | Various | N/A | 1X |
| Laemmli Sample Buffer | Various | N/A | 1X final concentration |
| Blocking Buffer | N/A | N/A | 5% non-fat milk or BSA in TBST |
Table 2: Example of Quantified CK1α Degradation Data
| Treatment | Concentration (nM) | Time (hours) | Normalized CK1α Intensity (Arbitrary Units) | % Degradation (vs. DMSO Control) |
| DMSO (Control) | 0 | 24 | 1.00 | 0% |
| This compound | 10 | 24 | 0.65 | 35% |
| This compound | 100 | 24 | 0.20 | 80% |
| This compound | 1000 | 24 | 0.05 | 95% |
Troubleshooting
-
No/Weak Signal: Increase protein load, use a fresh antibody dilution, or optimize transfer conditions. For low abundance proteins, consider enriching the sample.
-
High Background: Increase the number and duration of wash steps, ensure the blocking buffer is fresh, and titrate the antibody concentration.[11]
-
Non-specific Bands: Ensure the specificity of the primary antibody using positive and negative controls (e.g., knockout cell lines). Optimize antibody concentration and blocking conditions.
-
Protein Degradation during Prep: Always work on ice and ensure protease inhibitors are added fresh to the lysis buffer.[6]
By following this detailed protocol, researchers can reliably and quantitatively assess the degradation of CK1α induced by this compound, providing crucial data for drug development and mechanistic studies.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. 2bscientific.com [2bscientific.com]
- 7. Western blot protocol for low molecular weight proteins [abcam.com]
- 8. SDS-PAGE Protocol | Rockland [rockland.com]
- 9. licorbio.com [licorbio.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Establishing a (R,R)-BMS-986397-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-BMS-986397 is a first-in-class, orally bioavailable molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2][3][4] This degradation is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] The subsequent depletion of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][5][6][7] This mechanism of action makes BMS-986397 a promising therapeutic agent for hematological malignancies with functional TP53, such as acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS).[1][4][5]
Despite the promising anti-cancer activity, the development of drug resistance is a common challenge in targeted therapies. Understanding the mechanisms of resistance to BMS-986397 is crucial for the development of effective long-term treatment strategies and combination therapies.[8] This document provides detailed protocols for establishing a this compound-resistant cell line model, a critical tool for investigating these resistance mechanisms. The primary method described is the gradual dose-escalation method, which mimics the clinical development of acquired resistance.
Data Presentation
Table 1: Recommended Cell Lines for Resistance Studies
| Cell Line | Cancer Type | TP53 Status | Rationale |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | TP53 wild-type AML cell line, demonstrated to be sensitive to CK1α degradation-induced apoptosis.[9] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Wild-Type | Another suitable TP53 wild-type AML cell line for studying p53-dependent drug effects. |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Wild-Type | A well-characterized AML cell line responsive to p53 activation. |
Table 2: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound | Varies | Varies |
| MOLM-13, MV-4-11, or OCI-AML3 cells | ATCC or DSMZ | Varies |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| 96-well plates | Corning | 3596 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| Primary Antibodies (CK1α, p53, p21, CRBN, β-actin) | Cell Signaling Technology | Varies |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | Varies |
| Sanger Sequencing Primers for TP53 and CRBN | Integrated DNA Technologies | Custom |
Table 3: Example Dose Escalation Schedule
| Step | BMS-986397 Concentration | Duration | Expected Outcome |
| 1 | Initial IC50 | 2-3 weeks | Initial cell death followed by recovery of a small population of tolerant cells. |
| 2 | 1.5 x IC50 | 2-3 weeks | Further selection of resistant cells; growth rate may be slow initially. |
| 3 | 2 x IC50 | 2-3 weeks | Adaptation of cells to the higher drug concentration. |
| 4 | 3 x IC50 | 2-3 weeks | Increased proliferation rate in the presence of the drug. |
| 5+ | Continue 1.5-2x increments | Ongoing | Gradual increase in resistance, aiming for a final concentration of at least 10x the initial IC50. |
Experimental Protocols
Protocol 1: Determination of Initial IC50
-
Cell Seeding: Seed the parental AML cell line (e.g., MOLM-13) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve a final concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Generation of Resistant Cell Line by Gradual Dose Escalation
-
Initial Exposure: Culture the parental AML cells in a T25 flask with complete medium containing this compound at the predetermined IC50 concentration.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Recovery and Expansion: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them into a new flask with the same drug concentration.
-
Dose Escalation: After the cells have adapted and show a stable growth rate (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.[10]
-
Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration. This process can take several months.[10]
-
Cryopreservation: At each successful adaptation to a new concentration, cryopreserve a batch of cells as a backup.
-
Final Resistant Line: The process is considered complete when the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
Protocol 3: Confirmation of Resistance
-
IC50 Re-evaluation: Determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line using Protocol 1. A significant shift in the IC50 value confirms resistance.
-
Western Blot Analysis: a. Lyse parental and resistant cells and perform a Western blot to assess the protein levels of CK1α, p53, p21, and CRBN. b. In resistant cells, you may observe a lack of p53 and p21 induction upon BMS-986397 treatment, or altered levels of CRBN.
-
Genomic Analysis: a. Extract genomic DNA from both parental and resistant cell lines. b. Amplify and sequence the coding regions of TP53 and CRBN genes to identify potential mutations that may confer resistance.[1][2]
Visualizations
Caption: Workflow for establishing a this compound-resistant cell line.
Caption: BMS-986397 mechanism and potential resistance pathways.
References
- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. AML chemoresistance: The role of mutant TP53 subclonal expansion and therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. haematologica.org [haematologica.org]
- 7. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic modeling of (R,R)-BMS-986397
A First-in-Class Casein Kinase 1α (CK1α) Degrader for Targeted Oncology Research
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Introduction: (R,R)-BMS-986397 (also known as CC-91633) is a potent and selective, orally bioavailable molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal degradation. By repurposing the Cereblon (CRBN) E3 ubiquitin ligase complex, BMS-986397 induces the ubiquitination and subsequent degradation of CK1α. This leads to the stabilization and activation of the tumor suppressor protein p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53. These application notes provide a summary of its pharmacokinetic and pharmacodynamic properties and detailed protocols for its use in preclinical research.
Pharmacokinetic and Pharmacodynamic Profile
Pharmacokinetics
This compound has been evaluated in a Phase 1 clinical trial (NCT04951778) in patients with relapsed/refractory Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS).
Key Pharmacokinetic Parameters:
| Parameter | Finding | Clinical Context |
| Administration | Oral, once daily (QD) for 3, 5, or 7 consecutive days on a 28-day cycle. | Phase 1 Dose Escalation Study (NCT04951778). |
| Dose Range | 0.1 mg to 5.0 mg. | Dose escalation to determine Maximum Tolerated Dose (MTD). |
| Exposure | Dose-dependent increase in exposure (AUC and Cmax). | No significant difference observed between AML and HR-MDS patients. |
| Steady State | Reached by Day 5 of continuous dosing. | --- |
| Accumulation | Median accumulation of approximately 15% in Cmax between Day 1 and Day 5. | --- |
Pharmacokinetic parameters such as Area Under the Curve (AUC) and maximum plasma concentration (Cmax) were assessed, though specific values are not publicly detailed.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action, leading to measurable downstream biological effects.
Key Pharmacodynamic Findings:
| Biomarker/Effect | Dose | Result |
| CK1α Degradation | ≥ 1.5 mg | Up to 90% degradation in blasts. |
| p53 Stabilization | ≥ 2.2 mg | Sustained stabilization during dosing days. |
| MIC-1 Levels | ≥ 2.2 mg | Dose-dependent increase at the last dosing day. |
| Peripheral Blasts | ≥ 3.0 mg | Rapid reduction (median: -87.8%). |
| Clinical Response (HR-MDS) | Not specified | Complete Remission Rate (CRR): 57.1%. |
| Clinical Response (AML) | Not specified | Overall Response Rate (ORR): 12.1%. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general workflow for evaluating its activity.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of this compound. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the cytotoxic effects of this compound on AML cell lines.
Materials:
-
AML cell line (e.g., MOLM-13, MV-4-11)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Immunoblotting for Target Engagement and Downstream Signaling
This protocol is for assessing the degradation of CK1α and the stabilization of p53.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CK1α, anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol is for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^5 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Application Notes and Protocols: Investigating the CRBN-Dependency of (R,R)-BMS-986397 using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 genome editing to study the dependency of the novel molecular glue degrader, (R,R)-BMS-986397, on the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).
This compound is a first-in-class, orally bioavailable molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for proteasomal degradation. [1][2] This degradation is mediated by the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The anti-leukemic activity of this compound is attributed to the degradation of CK1α, which leads to the stabilization of the tumor suppressor p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][3] Understanding the critical role of CRBN in the mechanism of action of this compound is paramount for identifying potential resistance mechanisms and for the development of effective therapeutic strategies.
This document outlines the necessary protocols for:
-
Generating a CRBN knockout cell line using CRISPR-Cas9.
-
Assessing the differential sensitivity of wild-type and CRBN-knockout cells to this compound.
-
Validating CRBN knockout and confirming the downstream effects on CK1α degradation.
Data Presentation
The following table summarizes the anticipated quantitative data from experiments comparing the anti-proliferative activity of this compound in wild-type versus CRBN-knockout acute myeloid leukemia (AML) cell lines. The anti-proliferative effects of this compound are contingent on the presence of CRBN.[1][3]
| Cell Line | Genotype | This compound IC50 (nM) | Fold Resistance |
| MOLM-14 | Wild-Type | ~15-20 | 1 |
| MOLM-14 | CRBN Knockout | >10,000 | >500 |
| MV4-11 | Wild-Type | ~20 | 1 |
| MV4-11 | CRBN Knockout | >10,000 | >500 |
Note: The IC50 values are estimations based on qualitative statements from the literature. Actual experimental values may vary.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced, CRBN-dependent degradation of CK1α.
Experimental Workflow
Caption: Workflow for studying this compound's CRBN dependency.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CRBN in a Human AML Cell Line (e.g., MOLM-14)
Objective: To generate a stable CRBN knockout cell line to serve as a negative control for studying the CRBN-dependent effects of this compound.
Materials:
-
MOLM-14 cells
-
CRISPR-Cas9 system (e.g., lentiCRISPRv2 plasmid)
-
sgRNA sequences targeting an early exon of human CRBN
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin
-
96-well plates
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
-
Western blot reagents (see Protocol 3)
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the human CRBN gene. Publicly available design tools can be used.
-
Example sgRNA Target Sequence 1: 5'-ACCAATGTTCATATAAATGG-3'
-
Example sgRNA Target Sequence 2: 5'-CTGACTGTGTTCTTAGCTCA-3'
-
-
Clone the designed sgRNA sequences into a suitable CRISPR-Cas9 vector (e.g., lentiCRISPRv2) according to the manufacturer's protocol.
-
-
Transfection:
-
Culture MOLM-14 cells to ~70-80% confluency.
-
Transfect the cells with the lentiCRISPRv2-CRBN sgRNA plasmid using a suitable transfection reagent. Follow the manufacturer's instructions for optimal transfection efficiency.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the cell culture medium. The appropriate concentration of puromycin should be determined beforehand by generating a kill curve for the parental MOLM-14 cells.
-
Maintain the cells under puromycin selection for 3-5 days, or until non-transfected control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
After selection, dilute the cell suspension to a concentration of approximately 1 cell per 100 µL in fresh medium.
-
Plate 100 µL of the diluted cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies. This may take 2-3 weeks.
-
-
Expansion and Validation of Knockout Clones:
-
Once colonies are visible, expand the single-cell clones into larger culture vessels.
-
Genomic DNA Validation:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR to amplify the region of the CRBN gene targeted by the sgRNAs.
-
Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Protein Level Validation (Western Blot):
-
Confirm the absence of CRBN protein expression in the identified knockout clones using Western blotting as described in Protocol 3.
-
-
Protocol 2: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in wild-type and CRBN-knockout cells.
Materials:
-
Wild-type and CRBN-knockout MOLM-14 cells
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed wild-type and CRBN-knockout MOLM-14 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT/WST-1 Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
If using WST-1, the formazan product is soluble and can be read directly.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Western Blot Analysis for CRBN and CK1α
Objective: To confirm the absence of CRBN protein in knockout cells and to assess the degradation of CK1α following treatment with this compound.
Materials:
-
Wild-type and CRBN-knockout MOLM-14 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CRBN, anti-CK1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat wild-type and CRBN-knockout cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4-6 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRBN, CK1α, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of CRBN and CK1α to the β-actin loading control. Compare the protein levels between the different treatment groups and cell lines.
-
References
Application Note: Immunohistochemical Detection of p53 Stabilization Following (R,R)-BMS-986397 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-BMS-986397 is a first-in-class, orally bioavailable molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2][3] It functions by repurposing the Cereblon (CRBN) E3 ubiquitin ligase complex to ubiquitinate CK1α.[1][4] The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[5] Activated p53 then induces the transcription of target genes such as p21, PUMA, and BAX, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[5] This makes this compound a promising therapeutic agent for hematological malignancies like Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) that harbor a functional TP53 gene.[5][6]
Immunohistochemistry (IHC) is a critical tool for visualizing and quantifying the pharmacodynamic effects of this compound in preclinical and clinical tissue samples. This application note provides a detailed protocol for performing IHC to detect the accumulation of p53 protein in response to treatment, a key biomarker for target engagement and pathway activation.
Principle of the Method
This protocol outlines the detection of p53 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The methodology involves deparaffinization and rehydration of the tissue, followed by heat-induced epitope retrieval to unmask the antigenic sites. A primary antibody specific to p53 binds to the target protein. This is followed by the application of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which binds to the primary antibody.[7] Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the location of the antigen, allowing for visualization by light microscopy.[7] The intensity and distribution of the staining provide a semi-quantitative measure of p53 protein levels and localization.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound leading to p53 stabilization.
Caption: Experimental workflow for p53 immunohistochemistry after treatment.
Experimental Protocols
Protocol 1: In Vivo Treatment and Tissue Preparation
This protocol provides a general guideline for treating tumor-bearing animal models. Dosing and schedule should be optimized based on the specific model.
-
Animal Models: Use appropriate xenograft or patient-derived xenograft (PDX) models with confirmed wild-type TP53 status.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).[3]
-
Dosing: Administer this compound orally once daily. Pharmacodynamic studies suggest sustained CK1α degradation for a minimum of 48 hours is required to robustly stabilize p53.[5][8] A time-course experiment (e.g., 4, 8, 24, 48 hours post-final dose) is recommended to determine peak p53 stabilization.
-
Tissue Harvesting: At the designated endpoints, euthanize animals according to institutional guidelines.
-
Fixation: Immediately excise tumors and fix in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing and Embedding: Following fixation, transfer tissues to 70% ethanol and proceed with standard tissue processing for paraffin embedding.
Protocol 2: Immunohistochemistry for p53
This protocol is optimized for FFPE tissue sections.
Materials and Reagents:
-
Positively charged microscope slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)[9]
-
Peroxidase Block: 3% Hydrogen Peroxide[9]
-
Wash Buffer: Phosphate-Buffered Saline (PBS, pH 7.4)
-
Blocking Serum: 10% Normal Goat Serum in PBS[9]
-
Primary Antibody: Mouse anti-p53 monoclonal antibody (Clone DO-7 is commonly used).[10] Dilute in antibody diluent (e.g., 1:100 - 1:200, optimize for specific antibody lot).
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Harris' Hematoxylin.
-
Mounting Medium.
Procedure:
-
Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes. b. Immerse slides in xylene, 2 times for 5 minutes each.[9] c. Immerse in 100% ethanol, 2 times for 3 minutes each.[9] d. Immerse in 95% ethanol for 3 minutes. e. Immerse in 70% ethanol for 3 minutes. f. Rinse in running deionized water for 5 minutes.[9]
-
Heat-Induced Epitope Retrieval (HIER): a. Preheat a pressure cooker or water bath containing Sodium Citrate Buffer to 95-100°C. b. Place slides in the hot buffer and incubate for 20-30 minutes.[7] c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in PBS for 5 minutes.
-
Blocking: a. Immerse slides in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.[9] b. Rinse 2 times in PBS for 5 minutes each. c. Wipe excess buffer and circle the tissue section with a hydrophobic barrier pen. d. Apply blocking serum (10% normal goat serum) and incubate for 30 minutes at room temperature in a humidified chamber.[9]
-
Primary Antibody Incubation: a. Drain the blocking serum (do not rinse). b. Apply the diluted primary anti-p53 antibody to each section. c. Incubate overnight at 4°C in a humidified chamber.[9]
-
Secondary Antibody and Detection: a. The next day, drain the primary antibody and wash slides 3 times in PBS for 5 minutes each.[9] b. Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[9] c. Wash slides 3 times in PBS for 5 minutes each. d. Prepare and apply the DAB substrate solution according to the manufacturer's instructions, typically for 2-10 minutes. Monitor color development under a microscope. e. Stop the reaction by immersing slides in deionized water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the stain in running tap water for 5 minutes. c. Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene. d. Apply a coverslip using a permanent mounting medium.
Data Analysis and Quantitative Summary
Interpretation of Results:
-
Positive Staining: A brown precipitate (from DAB) localized to the nucleus of tumor cells indicates the presence of p53 protein.
-
Negative Control: Tissue sections processed without the primary antibody should show no specific staining.
-
Vehicle Control: Tissues from vehicle-treated animals should exhibit low to baseline levels of nuclear p53 staining.
-
This compound Treated: Tissues from treated animals are expected to show a significant increase in the number of p53-positive nuclei and/or an increase in nuclear staining intensity compared to controls.
Scoring and Quantification:
A common method for scoring is the H-Score, which combines staining intensity with the percentage of positive cells.
-
Intensity Score: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).
-
H-Score Calculation: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The final score ranges from 0 to 300.
Table 1: Illustrative Quantitative IHC Data for p53 Stabilization
The following table summarizes representative data from a preclinical xenograft study.
| Treatment Group | Dose (mg/kg) | Time Point (post-dose) | % p53 Positive Cells (Mean ± SD) | Staining Intensity (Predominant) | H-Score (Mean ± SD) |
| Vehicle Control | N/A | 48 hr | 8 ± 3 | 0 to 1+ | 12 ± 5 |
| This compound | 3 | 24 hr | 45 ± 11 | 1+ to 2+ | 85 ± 18 |
| This compound | 3 | 48 hr | 78 ± 9 | 2+ to 3+ | 195 ± 25 |
| This compound | 10 | 24 hr | 65 ± 12 | 2+ | 140 ± 22 |
| This compound | 10 | 48 hr | 92 ± 6 | 3+ | 260 ± 15 |
Data are hypothetical and for illustrative purposes only. Actual results may vary based on the model system, antibody, and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 7. genomeme.ca [genomeme.ca]
- 8. researchgate.net [researchgate.net]
- 9. p53 immunohistochemistry protocol [protocols.io]
- 10. Immunohistochemistry for p53 staining in Breast Cancer Tissue [protocols.io]
Troubleshooting & Optimization
Overcoming (R,R)-BMS-986397 solubility issues for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with (R,R)-BMS-986397 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and selective molecular glue degrader of Casein Kinase 1α (CK1α).[1][2] It functions by repurposing the CRL4CRBN E3 ubiquitin ligase to target CK1α for ubiquitination and subsequent proteasomal degradation. This degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4] It is primarily investigated for its therapeutic potential in treating hematologic malignancies such as Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS).[1][3][5]
Q2: What are the known solubility properties of this compound?
A2: this compound is a poorly water-soluble compound.[6][7] Its high lipophilicity, a common characteristic of potent drug candidates, contributes to its low solubility in aqueous solutions.[8] It is reported to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but insoluble in water and ethanol.[2] Due to its poor aqueous solubility, developing suitable formulations is critical for achieving adequate exposure in in vivo studies.[9][10]
Troubleshooting Guide: Overcoming Solubility Issues in Vivo
This guide addresses common issues encountered when preparing this compound for animal studies.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous buffers (e.g., saline, PBS). How can I prevent this?
A3: This is a common issue for poorly soluble compounds. Direct dilution of a DMSO stock into an aqueous vehicle often leads to precipitation. To maintain solubility, a multi-step approach using co-solvents and/or surfactants is necessary. Below are several formulation strategies, ranging from simple to more complex, that can be adapted to your specific needs.
Q4: What are some recommended formulation strategies for oral administration of this compound?
A4: The choice of formulation depends on the required dose and the animal model.[11] For many preclinical studies, the goal is to maximize exposure to assess safety and efficacy.[10] Here are three common strategies:
-
Aqueous Suspension: For lower doses, a simple suspension in an aqueous vehicle with a suspending agent can be sufficient.
-
Co-Solvent System: This is a widely used technique to increase the solubility of nonpolar drugs for parenteral and oral administration.[12]
-
Lipid-Based Formulation: For highly lipophilic compounds, lipid-based systems can improve oral absorption.[9]
The following tables summarize these approaches and provide starting-point protocols.
Table 1: Formulation Strategies for Oral Administration of this compound
| Formulation Strategy | Components | Pros | Cons | Best For |
| Aqueous Suspension | Drug, Suspending Agent (e.g., 0.5% CMC-Na), Water | Simple to prepare, generally well-tolerated. | May have lower bioavailability, potential for non-uniform dosing if not properly suspended. | Low-dose studies, initial screening. |
| Co-Solvent System | Drug, DMSO, PEG300, Tween 80, Water/Saline | Increases solubility significantly, can achieve higher concentrations. | Potential for toxicity with high concentrations of co-solvents, risk of precipitation upon dilution in vivo. | Dose-escalation studies, achieving moderate to high exposure. |
| Lipid-Based Formulation | Drug, DMSO, Corn Oil | Can improve oral bioavailability for lipophilic compounds, protects drug from degradation. | More complex to prepare, potential for variability in absorption. | Enhancing absorption of highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension (e.g., 5 mg/mL)
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose Sodium (CMC-Na) in deionized water.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Triturate: Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate to form a smooth paste. This step is crucial to ensure the particles are well-wetted.
-
Suspend: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogeneous suspension.
-
Administer: Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.
Protocol 2: Preparation of a Co-Solvent Formulation
This protocol is adapted from a general method for formulating poorly soluble inhibitors for in vivo use.[2]
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 96 mg/mL). Ensure it is fully dissolved.[2]
-
Add Co-Solvent: To prepare a 1 mL final solution, take 50 µL of the DMSO stock solution. Add 400 µL of PEG300 and mix until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Final Dilution: Add 500 µL of deionized water or saline to reach the final volume of 1 mL.
-
Use Immediately: This formulation should be prepared fresh and used immediately to avoid potential precipitation.
Protocol 3: Preparation of a Lipid-Based Formulation
This protocol is based on a general method for oil-based formulations.[2]
-
Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 4 mg/mL).
-
Combine with Oil: To prepare a 1 mL final solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix Thoroughly: Vortex the mixture extensively to ensure a uniform dispersion.
-
Use Immediately: This formulation should be used immediately after preparation for optimal results.[2]
Visual Guides
This compound Mechanism of Action
The following diagram illustrates how this compound acts as a molecular glue to induce the degradation of its target protein, CK1α.
Formulation Selection Workflow
This workflow provides a decision-making process for selecting a suitable in vivo formulation for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijpbr.in [ijpbr.in]
Managing myelotoxicity of (R,R)-BMS-986397 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the myelotoxicity of (R,R)-BMS-986397 in preclinical models.
Section 1: FAQs - Understanding the Myelotoxicity of this compound
This section addresses common questions regarding the mechanism and expected myelotoxic profile of BMS-986397.
Q1: What is this compound and its mechanism of action?
This compound (also known as CC-91633) is a first-in-class, oral, potent, and selective molecular glue degrader that targets Casein Kinase 1α (CK1α).[1] It functions as a Cereblon (CRBN) E3 ligase modulator (CELMoD).[2] By binding to the CRBN E3 ubiquitin ligase complex, BMS-986397 induces the ubiquitination and subsequent proteasomal degradation of CK1α. The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[3][4] This activation of p53 results in the transcription of target genes like p21, PUMA, and BAX, which ultimately induces cell cycle arrest and apoptosis in cancer cells with functional, wild-type TP53.[3][5]
Q2: What is the expected myelotoxic profile of BMS-986397 as a single agent in preclinical models?
Preclinical data indicates that BMS-986397 has a degree of selectivity for leukemic cells over normal hematopoietic cells. While the compound does show an inhibitory effect on normal hematopoietic progenitors, they appear to be less responsive to treatment in a time and dose-dependent manner compared to AML blasts.[3][5][6] This suggests a therapeutic window where anti-leukemic activity can be achieved while potentially mitigating severe myelosuppression. Integrative modeling of preclinical data suggests that short, intense dosing schedules followed by extended off-treatment periods may maximize cytotoxicity against AML blasts while allowing for the recovery of hematopoietic progenitors.[6]
Q3: How does the myelotoxicity of BMS-986397 change when used in combination with other agents like Venetoclax (VEN) or Azacitidine (AZA)?
Ex vivo studies on normal hematopoietic cells show that dual combinations of BMS-986397 with either Venetoclax or Azacitidine do not cause a significant increase in myelotoxicity on colony-forming units (CFU-GM) and burst-forming units (BFU-E) compared to their effects as single agents.[7] However, the triple combination of BMS-986397, Venetoclax, AND Azacitidine demonstrated a notable increase in myelotoxic effects on these healthy progenitor cells.[7]
| Agent / Combination | Effect on Healthy Hematopoietic Progenitors (CFU-GM & BFU-E) | Median IC50 |
| BMS-986397 + VEN | No significant impact compared to single agents.[7] | 291.6 nM (Doublets)[7] |
| BMS-986397 + AZA | No significant impact compared to single agents.[7] | 291.6 nM (Doublets)[7] |
| BMS-986397 + VEN + AZA | Increased myelotoxic effect observed.[7] | 88.1 nM (Triplets)[7] |
Q4: What is the rationale for the differential effect on leukemic vs. normal hematopoietic progenitors?
The differential sensitivity is a key aspect of the therapeutic potential. While not fully elucidated in the provided documents, the rationale often lies in the differing dependencies of malignant versus normal cells on specific signaling pathways. Cancer cells, particularly in AML, can be highly dependent on pathways regulated by CK1α for their proliferation and survival. Normal hematopoietic stem and progenitor cells, while also reliant on cell cycle regulation, may have more robust compensatory mechanisms or lower dependency on the CK1α pathway, making them less sensitive to its degradation, especially with intermittent dosing schedules.[3][5][6]
Section 2: Troubleshooting Guide - Managing Myelotoxicity in Experiments
This section provides practical guidance for identifying and addressing issues related to myelotoxicity during your preclinical studies.
Q5: We are observing excessive myelosuppression (e.g., severe neutropenia, thrombocytopenia) in our in vivo model. What are the initial steps to troubleshoot this?
If you encounter higher-than-expected myelotoxicity, a systematic approach is crucial. The following workflow can help identify the potential cause and determine the next steps. Myelosuppression is a known potential side effect of anti-cancer agents and can lead to complications such as infection or bleeding.[8][9] Management in preclinical settings often mirrors clinical strategies, involving dose modification.[10][11]
Q6: How can we proactively manage and mitigate myelotoxicity in our study design?
Proactive management is key to a successful study. Consider the following:
-
Dose-Range Finding Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) and identify the dose levels that produce manageable myelosuppression.
-
Intermittent Dosing Schedule: Based on preclinical modeling, schedules with short, intense treatment followed by longer off-drug periods may be optimal for allowing hematopoietic recovery.[6]
-
Supportive Care: In certain models, the use of supportive care, such as growth factors (e.g., G-CSF), may be considered to ameliorate severe neutropenia, although this can be a confounding factor and should be carefully justified.[10]
-
Establish Baseline Hematology: Always collect baseline blood counts before initiating treatment to ensure any observed cytopenias are drug-related.
Q7: What are the recommended monitoring parameters for assessing myelotoxicity in preclinical models?
Regular and consistent monitoring is essential. The frequency should be highest during the expected nadir (the lowest point of blood cell counts) and recovery phases.
| Parameter | Method | Recommended Frequency | Purpose |
| Complete Blood Count (CBC) with differential | Automated hematology analyzer | Baseline, then 2-3 times/week post-treatment initiation, adjusting based on expected nadir. | To quantify neutrophils, lymphocytes, platelets, red blood cells, and hemoglobin.[11] |
| Body Weight | Digital scale | Daily or at minimum 3 times/week. | General indicator of animal health and toxicity. |
| Clinical Observations | Visual inspection | Daily | To monitor for signs of distress, such as lethargy, ruffled fur, or signs of bleeding/infection. |
| Bone Marrow Analysis | Flow Cytometry / Histology | At study endpoint or in satellite groups. | To assess cellularity and the status of hematopoietic stem and progenitor cells (HSPCs). |
| Spleen Weight | Necropsy | At study endpoint. | To assess for extramedullary hematopoiesis. |
Section 3: Key Experimental Protocols
This section provides high-level methodologies for critical experiments used to evaluate the myelotoxicity of BMS-986397.
Q8: What is a standard protocol for a Colony-Forming Unit (CFU) assay to assess the myelotoxicity of BMS-986397 on hematopoietic progenitors?
This ex vivo assay is used to quantify the effect of a compound on the proliferative capacity of hematopoietic progenitor cells.
Methodology Details:
-
Cell Isolation: Isolate hematopoietic stem and progenitor cells (e.g., CD34+ cells) from fresh human bone marrow, cord blood, or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Drug Preparation: Prepare a serial dilution of BMS-986397 in an appropriate solvent (e.g., DMSO) and then dilute further in culture medium to achieve the final desired concentrations. A vehicle-only control is essential.
-
Plating: Add a specified number of cells (e.g., 1,000-2,500 cells/plate) to a semi-solid methylcellulose-based medium (like MethoCult™) containing a cocktail of recombinant cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to support the growth of different progenitor lineages. Add the prepared drug dilutions to the medium.
-
Incubation: Culture the plates in a humidified incubator for 12-16 days to allow for colony formation.
-
Colony Scoring: Using an inverted microscope, identify and count the number of colonies based on their morphology. Key colony types include CFU-GM (colony-forming unit-granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (multipotential progenitors).
-
Data Analysis: Calculate the percent inhibition of colony formation at each drug concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value, which represents the drug concentration that inhibits 50% of colony growth.
Q9: How should an in vivo study in a Patient-Derived Xenograft (PDX) model be designed to evaluate both efficacy and myelotoxicity?
AML-PDX models, where patient-derived AML cells are engrafted into immunodeficient mice, are powerful tools for evaluating efficacy and toxicity.[7]
Experimental Design Protocol:
-
Model Selection & Engraftment:
-
Select a well-characterized AML PDX model (TP53 wild-type is required for BMS-986397's primary mechanism).[4]
-
Engraft immunodeficient mice (e.g., NSG) with PDX cells via intravenous (tail vein) injection.
-
Monitor for engraftment by checking for human CD45+ cells in the peripheral blood via flow cytometry.
-
-
Study Groups & Treatment:
-
Once engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in blood), randomize mice into treatment groups:
-
-
Monitoring & Endpoints:
-
Efficacy Monitoring:
-
Periodically monitor the percentage of human CD45+ leukemic cells in peripheral blood.
-
Monitor overall survival. Mice are typically euthanized when they meet humane endpoints (e.g., >20% weight loss, hind-limb paralysis).
-
-
Myelotoxicity Monitoring:
-
Perform serial CBCs from peripheral blood (e.g., via submandibular bleed) to track mouse neutrophil, platelet, and red blood cell counts. This assesses the drug's impact on the mouse hematopoietic system.
-
-
Terminal Analysis:
-
At the end of the study (or upon reaching endpoint), collect bone marrow, spleen, and peripheral blood.
-
Analyze leukemic burden (% hCD45+) in these tissues via flow cytometry.
-
Analyze mouse hematopoietic stem and progenitor populations in the bone marrow (e.g., LSK cells) to assess the extent of myelosuppression.
-
-
References
- 1. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 5. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. archive.cancerworld.net [archive.cancerworld.net]
- 11. Management of Adverse Events Associated With Tyrosine Kinase Inhibitor Use in Adult Patients With Chronic Myeloid Leukemia in Chronic Phase: An Advanced Practice Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Optimization of (R,R)-BMS-986397 in AML Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R,R)-BMS-986397 in acute myeloid leukemia (AML) cell cultures. The information is tailored for researchers, scientists, and drug development professionals to navigate experimental challenges and optimize their dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
This compound is a first-in-class, orally bioavailable molecular glue degrader.[1] It functions by modulating the Cereblon (CRBN) E3 ubiquitin ligase complex to selectively target Casein Kinase 1α (CK1α) for ubiquitination and subsequent proteasomal degradation.[2] The depletion of CK1α leads to the stabilization of the tumor suppressor protein p53.[3] This activation of the p53 pathway results in cell cycle arrest and apoptosis in AML cells that have functional, wild-type TP53.[1] The anti-leukemic activity of BMS-986397 is dependent on the presence of both CRBN and functional p53.[3]
Q2: Which AML cell lines are sensitive to this compound?
This compound has shown potent anti-proliferative activity in AML cell lines with wild-type TP53.[3] For example, in preclinical studies, the MV4-11 and GDM-1 cell lines demonstrated IC50 values of 20 nM and 15 nM, respectively. The compound's efficacy is generally observed across various AML subtypes, provided the p53 pathway is intact.[3][4]
Q3: What is the recommended starting concentration range for in vitro dose-response experiments?
Based on preclinical data, a starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments in AML cell lines. This range should allow for the determination of a full dose-response curve and the calculation of an accurate IC50 value.
Q4: How quickly can I expect to see an effect on AML cells after treatment with this compound?
Degradation of CK1α can be observed within hours of treatment.[5] However, to achieve significant anti-leukemic effects through apoptosis and cell cycle arrest, sustained degradation of CK1α for at least 48 hours is often required to sufficiently stabilize p53.[3][4] Therefore, it is recommended to conduct cell viability and apoptosis assays at 48 to 72 hours post-treatment.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase with high viability (>95%) before seeding. Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Overly confluent or sparse cultures can lead to variable drug responses. |
| Compound Solubility and Stability | This compound is soluble in DMSO.[2] Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%). |
| Assay Variability | Use calibrated pipettes and ensure thorough mixing of reagents. Be consistent with incubation times for drug treatment and assay development. Consider using a positive control (e.g., a known AML therapeutic) to monitor assay performance. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment. |
Issue 2: No or Low Degradation of CK1α Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | Perform a time-course (e.g., 2, 4, 8, 24 hours) and dose-response experiment to determine the optimal conditions for CK1α degradation in your specific cell line. |
| Low CRBN Expression | Confirm the expression of Cereblon (CRBN) in your AML cell line, as it is essential for the activity of this compound. As a negative control, consider using a CRBN knockout cell line, where the compound's effect should be abrogated.[3] |
| Inefficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation for Western blotting. |
| Poor Antibody Quality | Use a validated primary antibody specific for CK1α. Optimize antibody concentration and incubation time. |
Issue 3: No Induction of Apoptosis Despite CK1α Degradation
| Potential Cause | Troubleshooting Steps |
| Mutated or Non-functional p53 | Verify the TP53 status of your AML cell line. This compound-induced apoptosis is dependent on functional p53.[3] Use a TP53 mutant cell line as a negative control. |
| Insufficient Duration of CK1α Degradation | As mentioned, sustained CK1α degradation for at least 48 hours may be necessary to induce a robust apoptotic response.[3][4] |
| Apoptosis Assay Timing | Optimize the time point for your apoptosis assay. Early time points may not show significant apoptosis, while very late time points may show increased necrosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Activation of Pro-survival Pathways | Investigate the potential activation of compensatory survival pathways in your cell line that may counteract the pro-apoptotic signal from p53 stabilization. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | TP53 Status | IC50 (nM) |
| MV4-11 | Wild-Type | 20 |
| GDM-1 | Wild-Type | 15 |
Data from preclinical studies.[6]
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg Oral Administration)
| Parameter | Value |
| Cmax | 14.4 µM |
| tmax | 0.5 h |
| Bioavailability | 100% |
Data from preclinical studies.[6]
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot for CK1α Degradation and p53 Pathway Activation
-
Cell Treatment: Treat AML cells with various concentrations of this compound for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CK1α, p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
Identifying potential off-target effects of (R,R)-BMS-986397
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify potential off-target effects of (R,R)-BMS-986397, a selective molecular glue degrader of Casein Kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] It achieves this by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α.[3] The degradation of CK1α leads to the stabilization of the tumor suppressor protein p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][5]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect is the degradation of CK1α. This compound is reported to be highly selective for CK1α, with no degradation observed for other known CRBN neosubstrates such as Aiolos (IKZF3) and GSPT1.[1][6] However, like any small molecule, there is a potential for off-target effects. These could include the degradation of other proteins that may form a stable complex with this compound and CRBN, or unintended interactions with other cellular components.
Q3: How can I experimentally determine if unexpected phenotypes in my experiment are due to off-target effects of this compound?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This includes performing dose-response experiments to see if the phenotype tracks with the known potency for CK1α degradation. Additionally, using a structurally different CK1α degrader or a genetic knockdown of CK1α (e.g., via siRNA or CRISPR) can help confirm if the observed phenotype is truly linked to CK1α loss. Finally, global proteomics analysis can identify other proteins that are degraded upon treatment with this compound.
Q4: What are common pitfalls when studying molecular glue degraders like this compound?
A4: A common issue is the "hook effect," where at very high concentrations, the formation of binary complexes (e.g., degrader-CRBN or degrader-target) is favored over the productive ternary complex, leading to reduced degradation.[7] Therefore, a full dose-response curve is essential to identify the optimal concentration for degradation. Another consideration is the potential for indirect effects. For example, the degradation of a protein involved in translation can lead to a general decrease in the levels of short-lived proteins, which could be misinterpreted as a direct off-target effect.[8][9]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation of CK1α observed. | 1. Suboptimal Compound Concentration: You may be observing the "hook effect" at high concentrations, or the concentration is too low. 2. Inactive Compound: The compound may have degraded. 3. Low CRBN Expression: The cell line used may not express sufficient levels of CRBN. 4. Proteasome Inhibition: The proteasome may be inactive in your experimental setup. | 1. Perform a comprehensive dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.[7] 2. Use a fresh, validated batch of this compound. 3. Confirm CRBN expression in your cell line by Western blot or qPCR.[8] 4. As a positive control for proteasomal degradation, co-treat cells with a known proteasome activator or ensure your experimental conditions do not inhibit proteasome function.[7] |
| Unexpected phenotype observed that does not correlate with known CK1α function. | 1. Off-Target Protein Degradation: this compound may be degrading other proteins besides CK1α. 2. Indirect Cellular Effects: The observed phenotype could be a downstream consequence of CK1α degradation that is not yet characterized. 3. Compound-Specific, Non-Degradation Effects: The compound may have off-target binding effects independent of protein degradation. | 1. Perform global proteomics (see Experimental Protocol 1) to identify other degraded proteins. 2. Validate potential off-targets using Western blotting (see Experimental Protocol 2). 3. Use a structurally unrelated CK1α degrader or genetic knockdown of CK1α to see if the phenotype is recapitulated. |
| Variability in degradation levels between experiments. | 1. Inconsistent Cell Culture Conditions: Cell density, passage number, and overall cell health can affect experimental outcomes. 2. Inconsistent Compound Treatment: Variations in compound concentration or incubation time. | 1. Maintain consistent cell culture practices. Ensure cells are healthy and seeded at a consistent density. 2. Prepare fresh dilutions of the compound for each experiment and ensure accurate and consistent timing of treatments. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | Value | Reference |
| CK1α | EC50 for degradation | 8.0 nM | [1] |
| Aiolos (IKZF3) | Degradation | No degradation observed | [1][6] |
| GSPT1 | Degradation | No degradation observed | [1][6] |
| MV4-11 cells | Antiproliferative IC50 | 20 nM | [1] |
| GDM-1 cells | Antiproliferative IC50 | 15 nM | [1] |
Mandatory Visualization
Caption: this compound mediated degradation of CK1α and downstream p53 activation.
References
- 1. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. BMS-986397 - Page 1 | BioWorld [bioworld.com]
- 5. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 6. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results in (R,R)-BMS-986397 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (R,R)-enantiomer of BMS-986397, a first-in-class, potent, and selective oral molecular glue degrader of Casein Kinase 1α (CK1α).
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (R,R)-BMS-986397?
A1: this compound is a molecular glue degrader that re-purposes the Cereblon (CRBN) E3 ubiquitin ligase to target CK1α for ubiquitination and subsequent proteasomal degradation. The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53. This, in turn, induces the transcription of p53 target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2]
Q2: In which cancer types is this compound expected to be effective?
A2: this compound has shown potent anti-proliferative effects in preclinical models of TP53 wild-type (WT) Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS).[1][2] Its efficacy is dependent on the presence of functional p53.
Q3: What are the key proteins to monitor in experiments with this compound?
A3: The primary target for degradation is CK1α. Downstream markers of pathway activation include the stabilization of p53 and the upregulation of its transcriptional target, p21. Monitoring the levels of these three proteins by immunoblotting is crucial for confirming the on-target activity of the compound.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to prevent degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
In Vitro Cellular Assays
Q5: Why am I observing inconsistent IC50 values in my cell proliferation assays (e.g., CellTiter-Glo)?
A5: Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity:
-
TP53 Status: Confirm the TP53 status of your cell lines. This compound is most effective in TP53-WT cells.
-
Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before seeding. Over-confluent or stressed cells can lead to variability.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Compound Handling:
-
Solubility: Ensure the compound is fully dissolved in DMSO before diluting in culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Serial Dilutions: Prepare fresh serial dilutions for each experiment to avoid inaccuracies from compound degradation or adsorption to plastic.
-
-
Assay Conditions:
-
Seeding Density: Optimize and maintain a consistent cell seeding density across all plates and experiments.
-
Incubation Time: A sustained degradation of CK1α for at least 48 hours is required to achieve anti-leukemic efficacy.[1][2] Ensure your incubation time is sufficient and consistent.
-
Edge Effects: To minimize edge effects in multi-well plates, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or media.
-
Q6: My apoptosis assay (Annexin V/PI staining) results show high background in the control group. What could be the cause?
A6: High background apoptosis in control groups can be due to:
-
Cell Handling:
-
Harsh Trypsinization: If using adherent cells, avoid over-trypsinization. Use a gentle cell scraper or a milder dissociation reagent.
-
Vigorous Pipetting: Handle cells gently during washing and resuspension to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.
-
-
Cell Culture Conditions:
-
Nutrient Depletion: Ensure that the culture medium is fresh and contains all necessary supplements. Starved cells can undergo spontaneous apoptosis.
-
High Cell Density: Plating cells at too high a density can lead to nutrient depletion and increased apoptosis.
-
Protein Analysis (Immunoblotting)
Q7: I am not observing degradation of CK1α or stabilization of p53 in my western blots. What should I check?
A7:
-
Treatment Conditions:
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and that the incubation time is sufficient (at least 24-48 hours is recommended to see significant effects on protein levels).
-
CRBN Expression: The activity of this compound is dependent on the E3 ligase component CRBN. Confirm that your cell line expresses sufficient levels of CRBN.
-
-
Sample Preparation:
-
Protease and Phosphatase Inhibitors: Always use a fresh cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation during sample preparation.
-
Lysate Quality: Ensure complete cell lysis to release all cellular proteins. Incomplete lysis can lead to an underestimation of protein levels.
-
-
Immunoblotting Technique:
-
Antibody Quality: Use validated antibodies for CK1α, p53, and p21. Titrate your primary antibodies to determine the optimal concentration.
-
Protein Transfer: Confirm efficient protein transfer from the gel to the membrane by Ponceau S staining.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
In Vivo Studies
Q8: I am seeing high variability in tumor growth in my AML xenograft model. How can I reduce this?
A8:
-
Animal and Cell Line Health:
-
Animal Strain: Use immunocompromised mice (e.g., NSG mice) that are suitable for AML xenografts.
-
Cell Viability: Ensure high viability of the AML cells at the time of injection.
-
-
Experimental Procedure:
-
Tumor Cell Implantation: Inject a consistent number of viable cells subcutaneously or intravenously. For subcutaneous models, ensure a consistent injection volume and location.
-
Tumor Measurement: Use calipers for consistent tumor measurement. The same person should ideally perform all measurements to minimize inter-individual variability.
-
Randomization: Once tumors reach a palpable size, randomize the animals into control and treatment groups based on tumor volume.
-
-
Compound Administration:
-
Formulation: Ensure the compound is properly formulated for oral administration and that the formulation is stable.
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals in the treatment group.
-
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | IC50 (nM) | EC50 for CK1α degradation (nM) | Reference |
| MV4-11 | 20 | Not Reported | [3] |
| GDM-1 | 15 | Not Reported | [3] |
| General | Not Reported | 8.0 | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | Cmax (µM) | tmax (h) | Clearance (mL/min/kg) | Bioavailability | Reference |
| Mouse | IV | 2 | 11.4 | 0.5 | 11.4 | - | [3] |
| Mouse | Oral | 10 | 14.4 | 0.5 | Not Reported | 100% | [3] |
| Rat | IV | 2 | Not Reported | Not Reported | 6.3 | - | [3] |
| Cynomolgus Monkey | IV | 0.5 | Not Reported | Not Reported | Low | Good | [3] |
IV. Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, GDM-1) in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound at various concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Immunoblotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CK1α, p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Strategies to mitigate (R,R)-BMS-986397-induced cytopenias in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CK1α molecular glue degrader, (R,R)-BMS-986397. The following information is intended to help mitigate and manage cytopenias observed in mouse models during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective molecular glue degrader that targets casein kinase 1α (CK1α) for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] It achieves this by repurposing the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[6][7][8] This activation of p53-dependent pathways results in cell cycle arrest and apoptosis in TP53 wild-type cancer cells, making it a promising agent for hematological malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[6][7][8][9]
Q2: Why does this compound cause cytopenias in mice?
A2: The cytopenias (e.g., neutropenia, thrombocytopenia, anemia) observed with this compound are considered an on-target effect. CK1α is known to play a role in the regulation of hematopoietic progenitor cells. The degradation of CK1α by this compound can impact the survival and differentiation of these progenitors, leading to a temporary decrease in the production of mature blood cells.[6][7][8] Preclinical studies have shown that normal hematopoietic progenitors are less sensitive to the compound compared to AML blasts and that recovery is possible.[6][7]
Q3: What are the most common cytopenias observed with this compound?
A3: Based on clinical data for BMS-986397, the most common Grade 3/4 treatment-emergent adverse events include thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).[8] Researchers using this compound in mouse models should anticipate similar hematological toxicities.
Q4: Can I adjust the dosing schedule of this compound to reduce cytopenias?
A4: Yes, modifying the dosing schedule is a primary strategy for mitigating cytopenias. Preclinical modeling suggests that short, intense dosing schedules followed by a prolonged off-treatment period may be an effective approach.[6][7][8] This strategy aims to maximize the anti-leukemic activity while providing a sufficient window for the recovery of hematopoietic progenitors and the normalization of blood counts.[6][7][8]
Troubleshooting Guide: Managing Cytopenias in Mice
This guide provides specific troubleshooting advice for managing neutropenia and thrombocytopenia during your experiments with this compound.
Issue 1: Severe Neutropenia Observed in Treated Mice
Description: A significant drop in absolute neutrophil count (ANC) is observed following treatment with this compound, potentially leading to increased susceptibility to infections and study morbidity.
Suggested Mitigation Strategies:
-
Dosing Schedule Adjustment:
-
Strategy: Implement an intermittent dosing schedule.
-
Rationale: Preclinical data indicates that extended off-treatment periods can allow for the recovery of hematopoietic progenitors.[6][7][8]
-
Example Protocol: Instead of continuous daily dosing, consider a schedule of 3-5 consecutive days of treatment followed by a 7-14 day break, while monitoring blood counts to guide the duration of the off-treatment period.
-
-
Prophylactic or Therapeutic Use of G-CSF:
-
Strategy: Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the production of neutrophils.
-
Rationale: G-CSF is a standard supportive care agent used to accelerate neutrophil recovery following chemotherapy.[2][10][11][12]
-
Experimental Protocol: See "Experimental Protocol 1: G-CSF Administration for this compound-Induced Neutropenia in Mice."
-
Issue 2: Severe Thrombocytopenia Observed in Treated Mice
Description: A critical decrease in platelet count is observed, increasing the risk of bleeding and compromising the health of the experimental animals.
Suggested Mitigation Strategies:
-
Dosing Schedule Adjustment:
-
Prophylactic or Therapeutic Use of a TPO-RA:
-
Strategy: Administer a thrombopoietin receptor agonist (TPO-RA), such as romiplostim, to stimulate platelet production.
-
Rationale: TPO-RAs have been shown to effectively promote platelet recovery in mouse models of chemotherapy-induced thrombocytopenia.[1]
-
Experimental Protocol: See "Experimental Protocol 2: Romiplostim Administration for this compound-Induced Thrombocytopenia in Mice."
-
Data Presentation
Table 1: Summary of Potential Mitigation Strategies for Cytopenias
| Cytopenia | Mitigation Strategy | Agent | Key Considerations |
| Neutropenia | Dosing Schedule | This compound | Implement intermittent dosing with extended off-treatment periods. |
| Supportive Care | G-CSF (Filgrastim/Pegfilgrastim) | Timing of administration is crucial; delayed start may be effective. | |
| Thrombocytopenia | Dosing Schedule | This compound | Utilize intermittent dosing to allow for hematopoietic recovery. |
| Supportive Care | TPO-RA (Romiplostim) | Can lessen the platelet nadir and accelerate recovery. |
Experimental Protocols
Experimental Protocol 1: G-CSF Administration for this compound-Induced Neutropenia in Mice
-
Baseline Monitoring: Before initiating treatment with this compound, perform a complete blood count (CBC) to establish baseline hematological parameters for each mouse.
-
This compound Administration: Administer this compound according to your experimental plan.
-
Hematological Monitoring: Collect peripheral blood samples (e.g., via tail vein) at regular intervals (e.g., every 2-3 days) post-treatment to monitor changes in absolute neutrophil count (ANC).
-
G-CSF Administration:
-
Prophylactic Approach: Based on pilot studies determining the expected time of the neutrophil nadir, begin G-CSF administration 24-72 hours after the last dose of this compound. Studies suggest that a delayed start (e.g., 48-72 hours post-treatment) can be as effective as an earlier start.[2]
-
Therapeutic Approach: Initiate G-CSF administration when the ANC drops below a predetermined threshold (e.g., < 0.5 x 10⁹/L).
-
Dosing: A typical dose for recombinant human G-CSF in mice is 250 µg/kg, administered subcutaneously once daily.[2]
-
-
Continued Monitoring: Continue CBC monitoring throughout the G-CSF treatment period and until the ANC returns to baseline levels.
Experimental Protocol 2: Romiplostim Administration for this compound-Induced Thrombocytopenia in Mice
-
Baseline Monitoring: Establish baseline platelet counts for each mouse via a CBC before starting the experiment.
-
This compound Administration: Administer this compound as planned.
-
Hematological Monitoring: Monitor platelet counts at regular intervals post-treatment.
-
Romiplostim Administration:
-
Prophylactic Approach: Administer romiplostim on the same day as or 1-2 days after the this compound dose. Administration on the same day has been shown to lessen the platelet nadir.[1]
-
Therapeutic Approach: Begin romiplostim treatment when the platelet count falls below a critical level (e.g., < 50 x 10⁹/L).
-
Dosing: A single subcutaneous injection of romiplostim at a dose of ≥100 µg/kg has been shown to be effective in mice.[1] Doses can range from 10-1000 µg/kg.[1]
-
-
Continued Monitoring: Continue to monitor platelet counts weekly until they recover to the normal range.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for managing cytopenias.
References
- 1. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of delayed administration of post-chemotherapy granulocyte colony-stimulating factor: evidence from murine studies of bone marrow cell kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Effect of administration timing of postchemotherapy granulocyte colony-stimulating factor on host-immune cell recovery and CD8+ T-cell response. | كلية العلوم [b.aun.edu.eg]
Optimizing treatment schedules for (R,R)-BMS-986397 to improve therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment schedules of the investigational agent (R,R)-BMS-986397 to improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as CC-91633, is a first-in-class, oral, selective molecular glue degrader of Casein Kinase 1α (CK1α).[1][2] It functions as a Cereblon (CRBN) E3 ligase modulator (CELMoD), inducing the ubiquitination and subsequent proteasomal degradation of CK1α.[3] The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[3] This, in turn, results in cell cycle arrest and the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (HR-MDS) with wild-type TP53.[2][3]
Q2: What is the rationale for optimizing the treatment schedule of this compound?
The primary goal of optimizing the treatment schedule is to maximize the therapeutic index, which is the balance between the drug's anti-tumor efficacy and its toxicity to normal cells. Preclinical studies have shown that while this compound is potent against AML blasts, it also affects normal hematopoietic progenitors. However, these normal progenitors appear to be less sensitive and recover more quickly than cancer cells.
Integrative modeling of preclinical data suggests that short, intense treatment schedules followed by a prolonged drug-free period may be more effective and better tolerated than continuous or more frequent intermittent dosing.[4] This approach aims to maximize the killing of AML cells while allowing for the recovery of normal hematopoietic cells, thereby improving the overall therapeutic window.
Q3: What preclinical data is available on the anti-proliferative activity and pharmacokinetics of this compound?
Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound.
In Vitro Anti-Proliferative Activity
| Cell Line | IC50 (nM) | Reference |
| MV4-11 (AML) | 20 | [1] |
| GDM-1 (AML) | 15 | [1] |
In Vivo Pharmacokinetics
| Species | Route | Dose | Cmax (µM) | Tmax (h) | Clearance (mL/min/kg) | Bioavailability | Reference |
| Mouse | IV | 2 mg/kg | 11.4 | 0.5 | 11.4 | - | [1] |
| Mouse | Oral | 10 mg/kg | 14.4 | 0.5 | - | 100% | [1] |
| Rat | IV | 2 mg/kg | - | - | 6.3 | - | [1] |
Q4: What is the current status of the clinical development of this compound?
This compound is currently being evaluated in a Phase 1 clinical trial (NCT04951778) for the treatment of adult patients with relapsed or refractory AML or HR-MDS.[5]
Summary of Phase 1 Clinical Trial (NCT04951778)
| Parameter | Details | Reference |
| Status | Not yet recruiting (as of last update) | |
| Phase | Phase 1 | |
| Patient Population | Adults with relapsed or refractory AML or HR-MDS | |
| Intervention | This compound (CC-91633) administered orally | [5] |
| Dosing Schedules | Once daily for 3, 5, or 7 consecutive days on a 28-day cycle | [3] |
| Primary Objectives | To determine safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose and schedule | [3] |
| Common Grade 3/4 Adverse Events | Thrombocytopenia, anemia, asthenia, diarrhea, neutropenia, ALT increase | [3] |
Experimental Protocols & Troubleshooting Guides
Western Blotting for CK1α Degradation
Objective: To quantify the degradation of CK1α in AML cell lines or patient samples following treatment with this compound.
Detailed Methodology:
-
Cell Lysis:
-
Treat AML cells with varying concentrations of this compound for the desired time points (e.g., 2, 4, 8, 24, 48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CK1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the CK1α signal to a loading control (e.g., GAPDH or β-actin).
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| No or weak CK1α signal | - Insufficient protein loading- Inefficient antibody binding- Protein degradation | - Increase the amount of protein loaded per lane.- Optimize primary antibody concentration and incubation time.- Ensure fresh lysis buffer with protease inhibitors is used. Keep samples on ice. | [6][7][8] |
| High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes. | [9] |
| Unexpected band sizes | - Protein degradation- Post-translational modifications | - Use fresh samples and protease inhibitors.- Consult literature for known modifications of CK1α that may alter its molecular weight. | [9] |
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the percentage of apoptotic cells in a population of AML cells treated with this compound.
Detailed Methodology:
-
Cell Treatment and Staining:
-
Treat AML cells with this compound at various concentrations and time points.
-
Harvest both adherent and suspension cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| High percentage of necrotic cells in control | - Harsh cell handling- Over-trypsinization (for adherent cells) | - Handle cells gently during harvesting and washing.- Use a non-enzymatic cell dissociation buffer for adherent cells. | [10][11] |
| Poor separation of cell populations | - Incorrect compensation settings- Delayed analysis after staining | - Set up compensation carefully using single-stained controls.- Analyze cells promptly after staining. | |
| False positives in the live cell gate | - Autofluorescence of cells or compounds- Non-specific antibody binding to dead cells | - Include an unstained control to assess autofluorescence.- Ensure proper gating to exclude dead cells based on viability dye staining. | [10][12] |
Ex Vivo Clonogenic Assay with Primary AML Samples
Objective: To assess the effect of this compound on the colony-forming ability of leukemic progenitors from AML patient samples.
Detailed Methodology:
-
Sample Processing and Treatment:
-
Isolate mononuclear cells from fresh AML patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.
-
Culture the cells in a suitable medium (e.g., IMDM supplemented with serum and a cytokine cocktail) in the presence of varying concentrations of this compound for a defined period (e.g., 24-48 hours).
-
-
Colony-Forming Unit (CFU) Assay:
-
Wash the treated cells to remove the drug.
-
Plate the cells in a methylcellulose-based medium supplemented with growth factors.
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition for each treatment condition compared to the vehicle control.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Poor colony growth in control plates | - Low viability of primary sample- Suboptimal culture conditions | - Use fresh patient samples with high viability.- Optimize the cytokine cocktail and serum concentration in the culture medium. | [13][14] |
| High variability between replicate plates | - Inconsistent cell plating- Clumping of cells | - Ensure a single-cell suspension before plating.- Mix the methylcellulose medium thoroughly but gently to ensure even cell distribution. | [15] |
| Difficulty in distinguishing colonies from cell clumps | - Inadequate cell disaggregation- Over-plating of cells | - Gently pipette to break up cell clumps before plating.- Titrate the number of cells plated to obtain discrete colonies. | [15] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Schedule Optimization
Caption: Workflow for optimizing this compound treatment schedules.
References
- 1. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. biocompare.com [biocompare.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in xenograft tumor response to (R,R)-BMS-986397
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R,R)-BMS-986397 in acute myeloid leukemia (AML) xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for degradation.[1][2] It functions by inducing proximity between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[1] The degradation of CK1α results in the stabilization and activation of the tumor suppressor protein p53, which in turn induces apoptosis and cell cycle arrest in cancer cells with wild-type TP53.[1][3] The anti-leukemic effects of this compound are dependent on the presence of functional p53 and CRBN.[4][5]
Q2: Which AML xenograft models are suitable for studying this compound?
The choice of xenograft model is critical for the successful evaluation of this compound. Since the drug's efficacy is p53-dependent, it is essential to use models with a wild-type TP53 status.[1]
-
Cell Line-Derived Xenografts (CDX): Cell lines such as MV4-11, OCI-AML3, and MOLM-13 are reported to have wild-type TP53 and have been used in preclinical studies of p53-activating agents.[6][7][8] These models are advantageous due to their reproducibility and rapid growth.
-
Patient-Derived Xenografts (PDX): PDX models, which involve the implantation of primary patient tumor cells into immunodeficient mice, offer the advantage of preserving the genetic and phenotypic heterogeneity of the original tumor.[9] When selecting a PDX model, it is crucial to verify the TP53 mutation status of the patient sample.
Q3: What are the key factors that can contribute to variability in tumor response to this compound in xenograft studies?
Variability in xenograft tumor response can be attributed to a combination of biological and technical factors.
-
Biological Factors:
-
TP53 Status: The presence of a wild-type and functional p53 is paramount for the activity of this compound. Any mutations or functional inactivation of p53 in the xenograft model will lead to a lack of response.[1]
-
CRBN Expression Levels: As this compound relies on the CRBN E3 ligase to degrade CK1α, variations in CRBN expression levels among different xenograft models could influence the extent of drug activity.
-
Tumor Heterogeneity: Both CDX and PDX models can exhibit intra-tumoral heterogeneity. The presence of subclones with varying levels of p53 function or CRBN expression can lead to a mixed response to treatment.
-
Host-Tumor Interactions: The microenvironment of the host mouse can influence tumor growth and drug response.
-
-
Technical Factors:
-
Drug Formulation and Administration: Inconsistent preparation of the drug formulation or inaccuracies in dosing can lead to variable drug exposure and, consequently, variable tumor response.
-
Tumor Implantation: The site of implantation (subcutaneous vs. intravenous for disseminated disease) and the number of cells injected can affect tumor establishment and growth kinetics.[10][11]
-
Tumor Burden at Treatment Initiation: The size of the tumor when treatment begins can impact the overall response.
-
Animal Health and Husbandry: The general health and stress levels of the mice can influence their response to both the tumor and the treatment.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in tumor growth within the same treatment group | 1. Inconsistent number of viable cells injected. 2. Variation in injection technique (e.g., subcutaneous depth). 3. Underlying health differences in the mice. 4. Tumor cell line heterogeneity. | 1. Standardize cell counting and viability assessment (e.g., trypan blue exclusion) before injection. 2. Ensure consistent injection technique and consider using a single, experienced operator for all injections. 3. Use age- and weight-matched mice from a reputable supplier and acclimatize them before the study. 4. Perform regular cell line authentication and characterization. |
| Lack of tumor response in a TP53 wild-type model | 1. Low or absent CRBN expression in the xenograft model. 2. Suboptimal drug exposure due to formulation or administration issues. 3. Inactivation of the p53 pathway downstream of p53. 4. Development of drug resistance. | 1. Verify CRBN expression in the tumor model via Western blot or immunohistochemistry (IHC). 2. Confirm the stability and concentration of the drug formulation. Review the dosing regimen and route of administration. 3. Analyze downstream markers of p53 activation (e.g., p21, PUMA) in tumor tissue post-treatment. 4. Analyze tumor tissue from non-responding animals for potential resistance mechanisms. |
| Inconsistent tumor engraftment (especially with PDX models) | 1. Low viability of primary patient cells. 2. Insufficient number of leukemic stem cells in the patient sample. 3. Inappropriate mouse strain. 4. Lack of necessary human cytokines for AML cell growth. | 1. Optimize the thawing protocol for cryopreserved patient samples to maximize viability.[12] 2. Inject a sufficient number of viable cells (a minimum of 5 x 10^5 cells per mouse is often recommended).[12] 3. Use highly immunodeficient mouse strains such as NOD/SCID or NSG mice.[13] 4. Consider using mouse strains that express human cytokines (e.g., GM-CSF, IL-3, SCF) to support AML engraftment. |
| Discrepancy between in vitro and in vivo results | 1. Differences in drug metabolism and pharmacokinetics between the two systems. 2. Influence of the tumor microenvironment in vivo. 3. Selection of a subpopulation of cells during in vivo growth. | 1. Conduct pharmacokinetic studies to determine drug exposure in the xenograft model. 2. Consider using orthotopic models to better recapitulate the native tumor microenvironment. 3. Analyze the molecular characteristics of the tumors grown in vivo to check for any changes from the original cell line. |
Data Presentation
Table 1: Illustrative Example of Tumor Growth Inhibition in Subcutaneous AML Xenograft Models
| Xenograft Model | TP53 Status | CRBN Expression | Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |
| MV4-11 | Wild-Type | High | Vehicle | 8 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 8 | 300 ± 50 | 80% | |||
| OCI-AML3 | Wild-Type | Moderate | Vehicle | 8 | 1200 ± 120 | - |
| This compound (10 mg/kg) | 8 | 600 ± 80 | 50% | |||
| TP53-mutant PDX | Mutant | High | Vehicle | 8 | 1800 ± 200 | - |
| This compound (10 mg/kg) | 8 | 1750 ± 180 | <10% |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how results might be structured. Actual results may vary.
Table 2: Illustrative Example of Survival in Disseminated AML PDX Models
| PDX Model | TP53 Status | CRBN Expression | Treatment Group | N | Median Survival (days) | Percent Increase in Lifespan (%ILS) |
| PDX-1 | Wild-Type | High | Vehicle | 10 | 30 | - |
| This compound (10 mg/kg) | 10 | 60 | 100% | |||
| PDX-2 | Wild-Type | Low | Vehicle | 10 | 35 | - |
| This compound (10 mg/kg) | 10 | 45 | 28.6% | |||
| PDX-3 | Mutant | High | Vehicle | 10 | 28 | - |
| This compound (10 mg/kg) | 10 | 29 | 3.6% |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how results might be structured. Actual results may vary.
Experimental Protocols
Protocol 1: Subcutaneous MV4-11 Xenograft Model
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells twice with sterile, serum-free PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[10]
-
Animal Handling and Implantation: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.[10]
-
Tumor Monitoring and Treatment Initiation: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[14]
-
Drug Administration: Prepare this compound in a suitable vehicle and administer it to the mice according to the planned dosing schedule (e.g., oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
Protocol 2: Intravenous AML PDX Model
-
Patient Sample Preparation: Thaw cryopreserved primary AML patient cells using an optimized protocol to ensure high viability.[12] Assess cell viability using trypan blue exclusion.
-
Animal Handling and Implantation: Use 6-8 week old female NSG mice. Inject a minimum of 5 x 10^5 viable patient cells in 100-200 µL of sterile PBS into the tail vein of each mouse.[12][13]
-
Engraftment Monitoring: Starting 3-4 weeks post-injection, monitor the engraftment of human AML cells (hCD45+) in the peripheral blood of the mice weekly using flow cytometry.[12][13]
-
Treatment Initiation: Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%), randomize the mice into treatment groups.
-
Drug Administration and Monitoring: Administer this compound as planned. Monitor the percentage of hCD45+ cells in the peripheral blood weekly to assess treatment response. Also, monitor the overall health and body weight of the mice.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. At the time of euthanasia, collect bone marrow and spleen to determine the final tumor burden.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for this compound Xenograft Study.
Caption: Troubleshooting Logic for Variable Response.
References
- 1. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 6. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low frequency TP53 hotspot mutation contributes to chemoresistance through clonal expansion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db-thueringen.de [db-thueringen.de]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Bioavailability of (R,R)-BMS-986397 Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation development of (R,R)-BMS-986397, a potent and selective CK1α molecular glue degrader. The information provided is intended to assist in optimizing the oral bioavailability of this promising therapeutic agent.
Understanding the Compound
This compound (also known as BMS-986397 or CC-91633) is a cereblon (CRBN)-based molecular glue that induces the degradation of casein kinase 1α (CK1α).[1][2] This mechanism of action leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS).[1] A critical challenge in the development of this compound is its poor aqueous solubility, which can significantly impact its oral bioavailability. This guide will explore strategies to overcome this limitation.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is known to have poor aqueous solubility. It is generally described as insoluble in water and ethanol, but soluble in dimethyl sulfoxide (DMSO).[2] This low aqueous solubility is a primary factor contributing to potential challenges in achieving adequate oral bioavailability.
Q2: What are some common formulation strategies for improving the bioavailability of poorly soluble compounds like this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Co-solvents and Surfactants: Utilizing a combination of solvents and surfactants to increase the drug's solubility in the formulation.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to faster dissolution.
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
Q3: Are there any reported preclinical formulations for this compound?
A3: Yes, preclinical studies have utilized various formulations to enable oral administration in animal models. These formulations often involve a combination of a primary solvent, a co-solvent/surfactant, and a vehicle. Common components include:
-
Dimethyl sulfoxide (DMSO) as a primary solvent.
-
Polyethylene glycol (PEG), such as PEG300, as a co-solvent.
-
Surfactants like Tween 80 or Solutol HS-15.
-
Vehicles such as water, corn oil, or saline.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vivo exposure (low AUC, Cmax) after oral dosing | Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility. | 1. Formulation Optimization: Explore different formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or micronization/nanonization of the drug substance. 2. Excipient Screening: Conduct a systematic screening of solubilizing excipients, surfactants, and polymers to identify an optimal combination that enhances the solubility and dissolution rate. |
| High variability in pharmacokinetic data between subjects | Inconsistent dissolution and absorption, potentially influenced by physiological factors (e.g., gastric pH, food effects). | 1. Develop a more robust formulation: Aim for a formulation that provides consistent drug release under varying physiological conditions. Amorphous solid dispersions or SEDDS can often reduce variability. 2. Controlled Dosing Conditions: In preclinical studies, ensure consistent dosing conditions (e.g., fasted vs. fed state) to minimize variability. |
| Precipitation of the compound upon dilution of a stock solution | The compound is highly soluble in the stock solvent (e.g., DMSO) but precipitates when diluted in an aqueous medium. | 1. Use of Anti-precipitation Agents: Incorporate polymers such as HPMC or PVP in the formulation to act as precipitation inhibitors, maintaining a supersaturated state of the drug. 2. Optimize the Co-solvent System: Gradually add the aqueous phase to the co-solvent/drug mixture with vigorous stirring to prevent rapid precipitation. |
| Difficulty in preparing a stable and homogenous formulation | Incompatibility of excipients or insufficient solubilization of the drug. | 1. Systematic Excipient Compatibility Studies: Perform compatibility studies with a range of commonly used pharmaceutical excipients. 2. Phase Solubility Diagrams: Construct phase solubility diagrams to understand the solubilization capacity of different surfactants and co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Preclinical Oral Dosing
This protocol describes the preparation of a common type of formulation used in preclinical studies for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Purified Water
Procedure:
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex or sonicate if necessary.
-
In a separate container, mix the required volumes of PEG300 and Tween 80.
-
Slowly add the drug-DMSO solution to the PEG300/Tween 80 mixture while stirring continuously.
-
Add the required volume of purified water dropwise to the mixture with constant stirring to form a clear solution or a fine dispersion.
Note: The final ratio of the components should be optimized based on the desired drug concentration and stability of the formulation. A common starting point could be a 10:40:10:40 ratio of DMSO:PEG300:Tween 80:Water.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a this compound formulation in rodents.
Workflow:
Caption: Workflow for a preclinical pharmacokinetic study.
Procedure:
-
Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the facility for at least 3-5 days before the study.
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Dosing: Administer the prepared formulation of this compound via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Quantitative Data Summary
While specific comparative data for different this compound formulations is not publicly available in a tabulated format, preclinical studies have demonstrated that upon oral dosing, this compound exhibits dose-dependent pharmacokinetics and anti-tumor efficacy.[3] This indicates that with appropriate formulation strategies, sufficient oral exposure for pharmacological activity can be achieved. Researchers are encouraged to perform their own formulation screening and pharmacokinetic studies to identify the optimal delivery system for their specific research needs.
Disclaimer: This information is for research and development purposes only and is not intended as a guide for clinical use. All experiments should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Validating CK1α as the Primary Target of (R,R)-BMS-986397: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R,R)-BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α), with alternative CK1α-targeting compounds.[1] The data presented herein validates CK1α as the primary target of this compound and highlights its potential as a therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS).[2][3]
This compound operates through a distinct mechanism of action. It is a Cereblon (CRBN) E3 ligase modulating drug (CELMoD) that selectively induces the ubiquitination and subsequent proteasomal degradation of CK1α.[1][4] This degradation leads to the stabilization of the tumor suppressor protein p53, triggering cell cycle arrest and apoptosis in cancer cells, especially those with wild-type TP53.[2][3]
Comparative Performance Data
The following tables summarize the quantitative data comparing the potency and cellular activity of this compound with other known CK1α inhibitors and degraders.
Table 1: Comparative Potency of CK1α-Targeting Compounds
| Compound | Mechanism of Action | Target | Assay Type | Potency (IC50/DC50) | Cell Line(s) | Reference(s) |
| This compound | Molecular Glue Degrader | CK1α Degradation | EC50 | 8.0 nM | Not Specified | [5] |
| Anti-proliferation | IC50 | 15 nM | GDM-1 | [5] | ||
| Anti-proliferation | IC50 | 20 nM | MV4-11 | [5] | ||
| Lenalidomide | Molecular Glue Degrader (Weak) | CK1α Degradation | N/A | Weak degrader | KG-1, various | [6] |
| BTX-A51 | Kinase Inhibitor | CK1α Inhibition | IC50 | 17 nM | Not Specified | [7][8] |
| CDK7/9 Inhibition | Kd | 1.3 nM (CDK7), 4 nM (CDK9) | Not Specified | [7][8] | ||
| Anti-leukemic activity | IC50 | <160 nM | Various leukemia cells | [9] | ||
| MU1742 | Kinase Inhibitor | CK1α Inhibition | IC50 | 7.2 nM | In vitro | [10] |
| CK1δ/ε Inhibition | IC50 | 6.1 nM (CK1δ), 27.7 nM (CK1ε) | In vitro | [10] | ||
| Cellular Target Engagement | EC50 | 3,500 nM (CK1α) | HEK293 | [10] | ||
| D4476 | Kinase Inhibitor | CK1δ/ALK5 Inhibition | N/A | N/A | N/A | N/A |
| CK1α Inhibition | N/A | High concentrations required | N/A | N/A |
Experimental Validation of CK1α as the Primary Target
The validation of CK1α as the primary target of this compound relies on a series of robust experimental approaches designed to demonstrate target engagement, selectivity, and downstream functional consequences of target modulation.
Target Engagement and Degradation Assays
1. HiBiT Protein Degradation Assay: This assay quantitatively measures the degradation of a target protein in live cells. It utilizes CRISPR/Cas9 to endogenously tag the target protein (CK1α) with an 11-amino-acid HiBiT peptide. The HiBiT tag reconstitutes a luminescent signal with the LgBiT protein. A decrease in luminescence upon compound treatment directly correlates with the degradation of the HiBiT-tagged target protein.
2. NanoBRET™ Target Engagement Assay: This technology measures compound binding to a specific protein target within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (CK1α) and a cell-permeable fluorescent tracer that binds to the same protein. Competitive displacement of the tracer by a test compound leads to a decrease in the BRET signal, allowing for the determination of intracellular affinity.[8][11][12][13][14]
3. Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[9][15][16][17]
Selectivity Profiling
KINOMEscan® Assay: To assess the selectivity of a compound, it is profiled against a large panel of kinases. The KINOMEscan® technology utilizes a competition binding assay to quantify the interactions between a compound and hundreds of kinases. The results are often visualized in a "TREEspot™" diagram, providing a comprehensive overview of the compound's selectivity profile across the human kinome. While specific kinome scan data for this compound is proprietary, it is described as a selective degrader of CK1α.[1][5] In contrast, some alternative inhibitors, like BTX-A51, also target other kinases such as CDK7 and CDK9.[7][8]
Functional Assays
1. Western Blotting for Downstream Effectors: Degradation of CK1α by this compound is expected to lead to the stabilization of p53 and the induction of its transcriptional target, p21. Western blotting is used to measure the protein levels of CK1α, p53, and p21 in cells treated with the compound. A decrease in CK1α levels and a corresponding increase in p53 and p21 levels provide strong evidence for the on-target mechanism of action.
2. CRISPR/Cas9-Mediated Knockout Studies: To definitively link the anti-proliferative effects of this compound to its intended targets, CRISPR/Cas9 technology is used to generate cell lines with knockouts of key genes in the pathway, such as CSNK1A1 (encoding CK1α), CRBN, and TP53. The response of these knockout cell lines to the compound is then compared to that of wild-type cells. A loss of activity in the knockout cells confirms the dependency of the compound's effect on these specific proteins.
3. In Vivo Xenograft Models: The anti-tumor efficacy of this compound is evaluated in vivo using animal models, typically immunodeficient mice bearing human AML cell line-derived or patient-derived xenografts. These studies assess the compound's ability to reduce tumor burden and prolong survival, providing crucial preclinical validation of its therapeutic potential.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its validation.
Caption: CK1α-p53 Signaling Pathway and Mechanism of this compound.
Caption: Experimental Workflow for Validating this compound.
Detailed Experimental Protocols
HiBiT Protein Degradation Assay
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag sequence into the endogenous locus of the CSNK1A1 gene in the desired cell line (e.g., MOLM-13).
-
Cell Plating: Seed the HiBiT-tagged cells into a 96-well white plate at a density of 2 x 10^5 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in DMSO. Add the compounds to the cells at the desired final concentrations.
-
Luminescence Measurement (Lytic Endpoint):
-
After the desired incubation time (e.g., 24 hours), add the lytic detection reagent containing LgBiT protein and substrate to the wells.
-
Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to DMSO-treated controls. Calculate DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values.
Western Blot for CK1α, p53, and p21
-
Cell Culture and Treatment: Culture AML cells (e.g., MV4-11) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CK1α, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
In Vivo AML Xenograft Model
-
Cell Line and Animal Model: Use a suitable human AML cell line (e.g., MV4-11) and immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of AML cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and vehicle control orally at the predetermined doses and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and collect tumors for pharmacodynamic analysis (e.g., Western blot for CK1α degradation).
-
Data Analysis: Analyze the tumor growth inhibition and any effects on animal survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 5. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 8. promega.com [promega.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 12. eubopen.org [eubopen.org]
- 13. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of (R,R)-BMS-986397 and Other CK1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R,R)-BMS-986397 with other notable Casein Kinase 1α (CK1α) inhibitors, supported by available preclinical and clinical data. This compound is a first-in-class, orally bioavailable molecular glue degrader that induces the degradation of CK1α, distinguishing it from traditional small molecule inhibitors that block the kinase's activity. This fundamental difference in the mechanism of action is a key focus of this comparison.
Executive Summary
This compound demonstrates a novel approach to targeting CK1α by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce proteasomal degradation of the kinase. This leads to potent, p53-dependent anti-tumor activity, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). In contrast, traditional CK1α inhibitors, such as BTX-A51 and D4476, function by competitively binding to the ATP pocket of the kinase. While effective in inhibiting CK1α activity, their selectivity profiles and mechanisms of action differ significantly from BMS-986397.
Data Presentation
Table 1: Quantitative Comparison of Potency
| Compound | Mechanism of Action | Target | Potency | Cell Line/System |
| This compound | CK1α Molecular Glue Degrader | CK1α Degradation | DC50: 0.1-0.5 pM [1][2] | Leukemia research models |
| BTX-A51 (A-51) | Kinase Inhibitor | CK1α Inhibition | IC50: 17 nM [3] | In vitro kinase assay |
| CDK7 Inhibition | Kd: 1.3 nM[3] | |||
| CDK9 Inhibition | Kd: 4 nM[3] | |||
| D4476 | Kinase Inhibitor | CK1δ Inhibition | IC50: 300 nM [4][5] | Cell-free assay |
| ALK5 Inhibition | IC50: 500 nM[4] |
Note: DC50 (Degradation Concentration 50) is the concentration of a compound at which 50% of the target protein is degraded. IC50 (Inhibitory Concentration 50) is the concentration at which 50% of the enzyme's activity is inhibited. A direct comparison of these values should be made with caution due to the different mechanisms of action.
Table 2: Selectivity Profile of D4476
A comprehensive kinase selectivity profile for this compound and BTX-A51 is not publicly available in a head-to-head format. However, a detailed profile for D4476 is available and provides insight into its off-target effects.
| Kinase | % Inhibition at 10 µM |
| CK1 | >95% [3] |
| ALK5 | 78% [3] |
| RSK1 | 49%[3] |
| RSK2 | 48%[3] |
| MSK2 | 47%[3] |
| ROCKII | 42%[3] |
| DYRK1A | 38%[3] |
| p38α MAPK | 37%[3] |
| p38β MAPK | 37%[3] |
| p38δ MAPK | 37%[3] |
| p38γ MAPK | 37%[3] |
| MSK1 | 28%[3] |
| p70S6K | 15%[3] |
| PKBα | 12%[3] |
| GSK3α | 10%[3] |
| GSK3β | 9%[3] |
| MARK3 | 8%[3] |
| MAPKAP-K2 | 7%[3] |
| JNK1α1 | 6%[3] |
| ERK2 | 5%[3] |
| CDK2/CycA | 4%[3] |
Data from Bain et al. (2007) using a radiometric protein kinase assay.[3]
Signaling Pathways and Mechanisms of Action
This compound: A Molecular Glue Degrader
This compound acts as a molecular glue, bringing together CK1α and the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the proteasome. The degradation of CK1α, a negative regulator of p53, leads to the stabilization and activation of the p53 tumor suppressor protein.[6][7] Activated p53 then transcriptionally upregulates target genes such as p21, PUMA, and BAX, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[6]
Caption: Mechanism of this compound action.
Traditional CK1α Inhibitors: BTX-A51 and D4476
BTX-A51 and D4476 are ATP-competitive inhibitors that bind to the kinase domain of CK1α, preventing the phosphorylation of its substrates. BTX-A51 is a dual inhibitor, also targeting CDK7 and CDK9, which contributes to its anti-leukemic activity by inhibiting the expression of key oncogenes like MCL1.[8][9] The inhibition of CK1α by these small molecules can also lead to p53 activation, similar to the downstream effect of BMS-986397, but through a different primary mechanism.
Caption: Mechanism of traditional CK1α inhibitors.
Experimental Protocols
In-Cell CK1α Degradation Assay (Western Blot)
This protocol is designed to assess the degradation of CK1α in a cellular context following treatment with a degrader molecule like this compound.
1. Cell Culture and Treatment:
-
Seed AML cell lines (e.g., MOLM-13, MV-4-11) in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 pM to 1 µM) or a vehicle control (DMSO) for a specified time course (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CK1α (e.g., from Cell Signaling Technology or Thermo Fisher Scientific) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the CK1α band intensity to the loading control.
-
Calculate the percentage of CK1α degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 value.
Caption: Western Blot workflow for CK1α degradation.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with CK1α inhibitors.
1. Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, BTX-A51, D4476) in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO). The final volume in each well should be 200 µL.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
4. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
5. Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 or GI50 (50% growth inhibition) value.
p53 Pathway Activation Assay (Western Blot)
This protocol is used to assess the activation of the p53 pathway by detecting the levels of p53 and its downstream target, p21.
1. Cell Treatment and Lysis:
-
Follow steps 1 and 2 of the "In-Cell CK1α Degradation Assay" protocol, treating cells with the CK1α inhibitors at relevant concentrations and time points.
2. Western Blotting:
-
Follow steps 3 and 4 of the degradation assay protocol.
-
For primary antibody incubation, use antibodies specific for total p53 and p21.
-
Use an antibody for a housekeeping protein as a loading control.
3. Data Analysis:
-
Quantify the band intensities for p53 and p21 and normalize to the loading control.
-
Compare the levels of p53 and p21 in treated cells to the vehicle control to determine the extent of pathway activation.
Conclusion
This compound represents a paradigm shift in targeting CK1α, moving from traditional inhibition to induced degradation. Its picomolar potency in degrading CK1α highlights the potential of this molecular glue approach. While direct, comprehensive selectivity comparisons with inhibitors like BTX-A51 are not yet publicly available, the distinct mechanisms of action suggest different therapeutic windows and potential resistance profiles. BTX-A51's dual inhibition of CK1α and CDKs offers a multi-pronged attack on cancer cell signaling. D4476, while a useful research tool, exhibits off-target activity that may complicate its clinical translation. The choice between a degrader and an inhibitor will depend on the specific therapeutic context, including the genetic background of the tumor and the desired downstream signaling consequences. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these different classes of CK1α-targeting agents.
References
- 1. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 5. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
Validating p53-Dependent Apoptosis: A Comparative Guide to (R,R)-BMS-986397 and Other p53-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R,R)-BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α), with other p53-pathway targeting agents. We focus on the validation of p53-dependent apoptosis using TP53 knockout (KO) cell lines, offering supporting experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Introduction to this compound
This compound is a novel cereblon (CRBN)-based molecular glue that selectively targets CK1α for proteasomal degradation.[1][2] In cells with functional wild-type TP53 (TP53-WT), the degradation of CK1α leads to the stabilization of the p53 tumor suppressor protein.[3][4][5] This stabilization results in the transcriptional activation of p53 target genes, including p21, PUMA, and BAX, which collectively drive cell cycle arrest and apoptosis.[3][4][5] Preclinical studies have demonstrated that the anti-leukemic activity of this compound is dependent on the presence of CRBN, CK1α, and functional p53.[3][4][5] The primary model for validating this p53-dependency involves comparing the cellular response to this compound in TP53-WT cells versus their isogenic TP53-KO counterparts.
Comparative Analysis of p53-Targeting Agents
To objectively evaluate the p53-dependent apoptotic activity of this compound, we compare its performance with two well-characterized p53-pathway modulators: Nutlin-3a and APR-246 (PRIMA-1MET).
Data Presentation: Quantitative Comparison of Compound Activity
The following tables summarize the differential effects of these compounds on cell viability and apoptosis in cell lines with varying TP53 status.
Table 1: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | TP53 Status | IC50 (µM) | Reference |
| This compound | AML Cell Lines | Wild-Type | Potent | [3][4][5] |
| AML Cell Lines | Knockout | Resistant | [3][4][5] | |
| Nutlin-3a | HOC-7 | Wild-Type | 4 | [6] |
| OVCA429 | Wild-Type | 6 | [6] | |
| A2780 | Wild-Type | 5 | [6] | |
| MPSC1 | Mutant | 20 | [6] | |
| SKOV3 | Null | 38 | [6] | |
| OSA (MDM2-amplified) | Wild-Type | ~5 | [7] | |
| T778 (MDM2-amplified) | Wild-Type | ~6 | [7] | |
| U2OS | Wild-Type | ~10 | [7] | |
| SaOS-2 | Null | >50 | [7] | |
| APR-246 (PRIMA-1MET) | HCT116 | Wild-Type | 7.5 | [8] |
| RKO | Wild-Type | 45.9 | [8] | |
| DLD-1 | Mutant (R248W) | 10.9 | [8] | |
| SW480 | Mutant (R273H) | 26.5 | [8] | |
| HCT116 p53-/- | Knockout | 23.7 | [8] |
Table 2: Apoptosis Induction in TP53-WT vs. TP53-KO Cells
| Compound | Cell Line | TP53 Status | Apoptotic Response | Mechanism | Reference |
| This compound | AML Cell Lines | Wild-Type | Strong Apoptosis & Cell Cycle Arrest | p53 stabilization, induction of PUMA, BAX | [3][4][5] |
| AML Cell Lines | Knockout | No significant apoptosis | p53-dependent mechanism | [3][4][5] | |
| Nutlin-3a | Hodgkin Lymphoma (wt) | Wild-Type | Apoptosis & Cell Cycle Arrest | p53 stabilization, p21, BAX, PUMA upregulation | [9] |
| Hodgkin Lymphoma (mut) | Mutant | No effect | p53-dependent mechanism | [9] | |
| APR-246 (PRIMA-1MET) | Colorectal Cancer (mut) | Mutant | Robust Apoptosis | Noxa upregulation | [8] |
| Colorectal Cancer (wt) | Wild-Type | Cytostasis, less apoptosis | p53-independent effects | [8] | |
| Colorectal Cancer (ko) | Knockout | Cytostasis, less apoptosis | p53-independent effects | [8] |
Signaling Pathways and Experimental Workflows
p53-Dependent Apoptosis Pathway Induced by this compound
The following diagram illustrates the mechanism of action of this compound in TP53-WT cells.
Caption: Mechanism of this compound-induced p53-dependent apoptosis.
Experimental Workflow for Validating p53-Dependency
This diagram outlines a typical experimental workflow to confirm the p53-dependent mechanism of a compound like this compound.
Caption: Workflow for validating p53-dependent apoptosis.
Logical Relationship: this compound Effect on TP53-WT vs. TP53-KO Cells
This diagram illustrates the expected differential outcomes of this compound treatment in cells with and without functional p53.
Caption: Differential effects of this compound on TP53-WT vs. KO cells.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in TP53-WT and TP53-KO cell lines.
-
Materials:
-
TP53-WT and TP53-KO cells
-
Complete culture medium
-
This compound and other test compounds
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
-
Materials:
-
TP53-WT and TP53-KO cells
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the test compound for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis for p53 Pathway Proteins
-
Objective: To detect changes in the expression levels of key proteins in the p53 signaling pathway.
-
Materials:
-
Treated cell pellets from TP53-WT and TP53-KO cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CK1α, anti-p53, anti-p21, anti-PUMA, anti-BAX, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Conclusion
The validation of p53-dependent apoptosis is crucial for the development of targeted cancer therapies like this compound. The use of TP53 knockout cells provides a definitive model to ascertain the on-target, p53-mediated mechanism of action. As demonstrated, this compound exhibits a clear p53-dependent pro-apoptotic effect, distinguishing it from agents like APR-246 which may have broader, p53-independent activities. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to characterize novel p53-pathway modulators and to design robust preclinical studies.
References
- 1. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 6. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
(R,R)-BMS-986397 Demonstrates Potential to Overcome Resistance in Acute Myeloid Leukemia
New preclinical data suggests that (R,R)-BMS-986397, a first-in-class oral Cereblon E3 Ligase Modulator (CELMoD) targeting Casein Kinase 1α (CK1α), may offer a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases resistant to standard therapies. Studies show the compound's unique mechanism of action leads to synergistic anti-leukemic activity when combined with current treatments like venetoclax and azacitidine, offering hope for patients with relapsed or refractory disease.
This compound acts as a molecular glue, inducing the degradation of CK1α.[1][2] This degradation leads to the stabilization and activation of the tumor suppressor protein p53, which in turn triggers cell cycle arrest and apoptosis in AML cells that have a functional TP53 gene.[3][4] This mechanism is particularly relevant as the majority of AML patients have wild-type TP53.[5] The compound has shown potent anti-proliferative effects in TP53 wild-type AML cell lines, irrespective of their subtype or other common cancer-driving mutations.[4][6]
Overcoming Resistance to Standard AML Therapies
A key challenge in AML treatment is the development of resistance to standard therapies. Preclinical studies have explored the potential of BMS-986397 to overcome this hurdle, particularly in the context of venetoclax and azacitidine resistance.
Synergistic Activity with Venetoclax and Azacitidine
In a study investigating the combinatorial potential of BMS-986397, the compound demonstrated additivity or synergy in 7 out of 16 AML cell lines when combined with venetoclax and/or azacitidine.[6][7] Notably, in AML M5 samples, a subtype known for resistance to venetoclax/azacitidine treatment, the addition of BMS-986397 resulted in a significant 6.6-fold change in excess additivity score.[7] These findings suggest that combining BMS-986397 with standard therapies could be an effective strategy to enhance efficacy and combat resistance.
In vivo studies using patient-derived xenograft (PDX) models of AML further support these findings. Combination treatment with BMS-986397 and venetoclax/azacitidine led to improved survival in mice, extending it to over 80 days compared to 60 days in the group receiving only venetoclax/azacitidine.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Cell Lines/Samples | Combination Therapy | Outcome | Reference |
| 16 AML Cell Lines | BMS-986397 + Venetoclax and/or Azacitidine | Additivity/Synergy in 7 cell lines | [6][7] |
| AML M5 Patient Samples | BMS-986397 + Venetoclax/Azacitidine | 6.6-fold change in excess additivity score | [7] |
| 2 AML-PDX Models | BMS-986397 + Venetoclax and/or Azacitidine | Improved survival to >80 days (vs. 60 days for VEN/AZA alone) | [7] |
| Cell Type | Treatment | Median IC50 | Impact | Reference |
| Healthy Hematopoietic Progenitors | BMS-986397 + VEN or AZA (doublet) | 291.6 nM | No significant impact on CFU-GM and BFU-E | [6][7] |
| Healthy Hematopoietic Progenitors | BMS-986397 + VEN + AZA (triplet) | 88.1 nM | Increased myelotoxic effect | [6][7] |
Experimental Protocols
Cell Viability Assays
To assess the combinatorial effects of BMS-986397 with venetoclax and/or azacitidine, viability studies were conducted on a panel of 16 AML cell lines.[7] While the specific assay details are not provided in the abstracts, such studies typically involve treating cells with a range of concentrations of the single agents and their combinations for a defined period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo. The resulting data is used to calculate synergy scores using models such as the Bliss additivity or Loewe additivity model.[7]
Ex Vivo Clonogenic Assays
The impact of BMS-986397 on leukemic and normal hematopoietic progenitors was evaluated using clonogenic assays.[6][7] Bone marrow mononuclear cells from AML patients or CD34+ cells from healthy volunteers were cultured in a semi-solid medium (e.g., methylcellulose) in the presence of the drug(s). After a period of incubation (typically 14 days), the number of colonies, such as colony-forming units-granulocyte/monocyte (CFU-GM) and burst-forming units-erythroid (BFU-E), are counted. This assay provides insight into the drug's effect on the self-renewal and differentiation capacity of progenitor cells.
In Vivo Patient-Derived Xenograft (PDX) Models
The in vivo efficacy of BMS-986397 combinations was tested in AML-PDX models.[7] In these models, patient-derived AML cells are engrafted into immunodeficient mice. Once the leukemia is established, the mice are treated with the experimental therapies. Treatment efficacy is monitored by assessing tumor burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and overall survival.
Visualizing the Science
Signaling Pathway of this compound
Figure 1: Mechanism of action of this compound in TP53 wild-type AML cells.
Experimental Workflow for Cross-Resistance Study
Figure 2: A typical workflow for evaluating cross-resistance of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 4. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Predicting Response to (R,R)-BMS-986397 Therapy: A Comparative Guide to Biomarkers and Alternative Treatments
For Researchers, Scientists, and Drug Development Professionals
(R,R)-BMS-986397, a first-in-class oral selective casein kinase 1 alpha (CK1α) molecular glue degrader, is a promising new agent for the treatment of relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS). Its unique mechanism of action, which is dependent on the genetic background of the tumor, necessitates a thorough understanding of predictive biomarkers to guide patient selection and optimize therapeutic outcomes. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, alongside an overview of alternative therapies and the experimental data supporting their use.
Mechanism of Action of this compound
This compound acts by redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to CK1α, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of CK1α results in the stabilization and activation of the tumor suppressor protein p53.[1] Activated p53 then orchestrates cell cycle arrest and apoptosis in malignant cells.[1] This mechanism underscores the critical importance of a functional p53 pathway for the drug's efficacy.
Caption: Mechanism of action of this compound.
Predictive Biomarkers for this compound Therapy
The efficacy of this compound is intrinsically linked to the functional status of the p53 pathway. Therefore, biomarkers interrogating this pathway are paramount for patient selection.
| Biomarker Category | Biomarker | Clinical Relevance for this compound |
| Genomic | TP53 Mutation Status | Primary Predictive Biomarker. Patients with wild-type (WT) TP53 are predicted to respond. Clinical trials for this compound specifically exclude patients with TP53 mutations, as a functional p53 is required for the drug's mechanism of action.[1] |
| Protein Expression | Cereblon (CRBN) Expression | Potential Predictive Biomarker. As a key component of the E3 ligase complex that this compound hijacks, adequate CRBN expression is essential for drug activity. Low or absent CRBN expression may lead to resistance.[2][3] |
| Pharmacodynamic | CK1α Protein Levels | On-target Engagement Biomarker. A decrease in CK1α protein levels in tumor cells following treatment confirms target engagement and degradation. |
| Pharmacodynamic | p53 Protein Levels and Activity | Downstream Effect Biomarker. Stabilization and accumulation of p53, along with the upregulation of its transcriptional targets (e.g., p21, PUMA), indicate successful pathway activation. |
Alternative Therapies and Comparative Efficacy
For patients with relapsed/refractory AML and HR-MDS, particularly those ineligible for this compound due to TP53 mutations, several alternative therapeutic strategies are available. Direct head-to-head comparative trials with this compound have not yet been reported. The following table summarizes the efficacy of key alternatives based on available clinical trial data.
| Therapy | Mechanism of Action | Patient Population | Reported Efficacy (Overall Response Rate - ORR) |
| This compound | CK1α Degrader | R/R AML & HR-MDS (TP53-WT) | Phase 1 data: ORR not yet maturely reported. |
| Venetoclax + Hypomethylating Agent (HMA) | BCL-2 Inhibitor + DNA Methyltransferase Inhibitor | R/R AML | ORR: ~21-54% |
| Intensive Chemotherapy ("7+3") | Cytotoxic Agents (Cytarabine + Anthracycline) | Fit patients with newly diagnosed AML | Complete Remission (CR) rates: ~60-80% in younger adults. |
| IDH1/IDH2 Inhibitors (e.g., Ivosidenib, Enasidenib) | Mutant IDH1/IDH2 Enzyme Inhibitors | R/R AML with IDH1 or IDH2 mutations | ORR: ~30-40% |
| FLT3 Inhibitors (e.g., Gilteritinib) | FLT3 Tyrosine Kinase Inhibitor | R/R AML with FLT3 mutations | ORR: ~40-50% |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible biomarker analysis is crucial for the clinical implementation of personalized medicine. Below are detailed methodologies for the key experiments cited.
TP53 Mutation Analysis
Objective: To detect mutations in the TP53 gene.
Methodology: Next-Generation Sequencing (NGS) is the standard method for comprehensive TP53 mutation detection in clinical practice.
Protocol:
-
Sample Collection and DNA Extraction: Collect bone marrow aspirate or peripheral blood from the patient. Extract genomic DNA from mononuclear cells using a commercially available DNA extraction kit.
-
Library Preparation: Prepare a targeted sequencing library using a gene panel that includes the full coding region of the TP53 gene. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform deep sequencing of the prepared library on an NGS platform (e.g., Illumina MiSeq or NextSeq).
-
Data Analysis: Align the sequencing reads to the human reference genome. Use bioinformatics pipelines to call genetic variants (single nucleotide variants and insertions/deletions) within the TP53 gene. Annotate the identified variants to determine their potential clinical significance.
Caption: Workflow for TP53 mutation analysis.
Measurement of CK1α Degradation and p53 Stabilization
Objective: To quantify changes in CK1α and p53 protein levels.
Methodology: Immunoblotting (Western Blotting) is a widely used technique to measure the relative abundance of specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse patient-derived leukemia cells (before and after treatment) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for CK1α and p53. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of CK1α and p53 to the loading control to determine the relative changes in protein expression.
High-Throughput Assays for Protein Degradation and Target Engagement
For drug development and screening purposes, more quantitative and higher-throughput methods are often employed.
a) HiBiT Assay for Protein Degradation
Objective: To quantitatively measure the degradation of a target protein in live cells.
Methodology: This assay utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein (e.g., CK1α) using CRISPR/Cas9. When the LgBiT protein is added, it complements with HiBiT to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of the tagged protein.
Protocol:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag endogenously fused to the target protein.
-
Cell Plating and Treatment: Plate the cells in a multi-well plate and treat with the degrader compound at various concentrations and time points.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate to the cells.
-
Measurement: Measure the luminescence using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged protein.
b) NanoBRET™ Assay for Target Engagement
Objective: To measure the binding of a compound to its target protein within intact cells.
Methodology: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection: Co-transfect cells with a vector expressing the NanoLuc®-target fusion protein.
-
Cell Plating and Treatment: Plate the transfected cells and add the fluorescent tracer and the test compound.
-
Substrate Addition: Add the NanoLuc® substrate.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-compatible plate reader. The ratio of acceptor to donor emission is calculated to determine the BRET signal.
Caption: Principles of HiBiT and NanoBRET assays.
Conclusion
The development of this compound represents a significant advancement in the treatment of TP53-wild-type AML and HR-MDS. The predictive biomarkers outlined in this guide, particularly TP53 mutation status, are essential for identifying patients who are most likely to benefit from this novel therapy. For patients with TP53-mutant disease, alternative treatments such as venetoclax-based regimens remain important therapeutic options. The continued investigation and validation of these biomarkers and comparative clinical trials will be crucial for optimizing personalized treatment strategies for patients with these challenging hematologic malignancies.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Navigating Lenalidomide Resistance: A Comparative Analysis of Next-Generation CELMoDs Iberdomide and Mezigdomide
A Note on (R,R)-BMS-986397: Initial evaluation of this compound, also known as CC-91633, indicates its primary development is focused on acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS).[1][2][3][4][5] Preclinical data highlight its potent and selective degradation of casein kinase 1α (CK1α) in wild-type TP53 backgrounds, leading to p53 stabilization and apoptosis in AML cells.[1][3] Current literature does not provide evidence of its evaluation in lenalidomide-resistant multiple myeloma (MM) models. For researchers focused on overcoming lenalidomide resistance in MM, the following guide evaluates two highly relevant Cereblon E3 Ligase Modulatory Drugs (CELMoDs): Iberdomide (CC-220) and Mezigdomide (CC-92480).
Introduction to a New Generation of Myeloma Therapeutics
The advent of immunomodulatory drugs (IMiDs) like lenalidomide has significantly improved outcomes for patients with multiple myeloma. However, the development of resistance remains a major clinical challenge.[6][7][8] The next-generation of Cereblon E3 Ligase Modulatory Drugs (CELMoDs), including iberdomide and mezigdomide, have been specifically designed to overcome the limitations of earlier agents.[8] These novel compounds exhibit enhanced binding affinity to Cereblon (CRBN), leading to more efficient and profound degradation of key neo-substrates, Ikaros (IKZF1) and Aiolos (IKZF3).[6][8][9] The degradation of these transcription factors results in direct tumoricidal activity and potent immunomodulatory effects, offering a promising strategy for treating patients with lenalidomide-resistant disease.[6][8][9]
Comparative Preclinical Activity of Iberdomide and Mezigdomide
Both iberdomide and mezigdomide have demonstrated significant preclinical activity in lenalidomide-resistant MM models.[6][10][11][12] Mezigdomide is reported to be a more potent CELMoD than iberdomide, which in turn is substantially more potent than lenalidomide and pomalidomide. This increased potency is attributed to a higher binding affinity for Cereblon, resulting in more efficient degradation of Ikaros and Aiolos.[13]
In Vitro Anti-proliferative and Pro-apoptotic Activity
Studies in lenalidomide-resistant MM cell lines have shown that both iberdomide and mezigdomide can induce apoptosis and inhibit proliferation where lenalidomide and pomalidomide are no longer effective.[11][12][14][15]
| Compound | Lenalidomide-Resistant Cell Line | Key Finding | Reference |
| Iberdomide (CC-220) | H929/LR | Demonstrated greater anti-proliferative activity than pomalidomide and lenalidomide. | [16] |
| Pomalidomide-Resistant (PR) cell lines | Effective at inducing rapid Aiolos depletion where pomalidomide was not. | [16] | |
| Lenalidomide- and Pomalidomide-resistant MM cell lines | Showed potent anti-proliferative and pro-apoptotic activity. | [17][18] | |
| Mezigdomide (CC-92480) | Lenalidomide- and Pomalidomide-resistant MM cell lines | Demonstrated potent anti-proliferative and apoptotic effects. | [11][12][14][15] |
| Lenalidomide-resistant xenograft mouse model | Combination with dexamethasone or bortezomib showed significantly greater tumor growth inhibition than single agents. | [10][12][14] |
In Vivo Antitumor Efficacy
In vivo studies using xenograft models of lenalidomide-resistant MM have corroborated the potent in vitro findings. Mezigdomide, in combination with dexamethasone or bortezomib, has been shown to lead to near-complete tumor regressions and prolonged survival in mouse models.[10][12][14]
Mechanism of Action: Enhanced Degradation of Ikaros and Aiolos
The primary mechanism by which iberdomide and mezigdomide overcome lenalidomide resistance is through their enhanced ability to promote the Cereblon-mediated degradation of the transcription factors Ikaros and Aiolos.[6][9][19] This leads to the downstream downregulation of c-Myc and IRF4, which are critical for MM cell survival and proliferation.[6]
Caption: CELMoD Signaling Pathway in Multiple Myeloma.
Experimental Protocols
Cell Lines and Culture
Lenalidomide-resistant human multiple myeloma cell lines (e.g., H929/LR) can be generated by continuous exposure of the parental cell line to escalating doses of lenalidomide. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
Cell viability can be assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. Briefly, cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72-96 hours). The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay
Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are treated with the compounds for a designated time, then washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol before analysis.
Western Blot Analysis for Protein Degradation
To assess the degradation of Ikaros and Aiolos, cells are treated with the compounds for various time points. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin).[20]
In Vivo Xenograft Model
Female severe combined immunodeficient (SCID) mice are subcutaneously inoculated with lenalidomide-resistant MM cells.[10] Once tumors are established, mice are randomized into treatment and control groups.[10] The compounds are administered orally, and tumor volume and body weight are monitored regularly.[10]
Caption: Experimental Workflow for CELMoD Evaluation.
Conclusion
Iberdomide and mezigdomide represent a significant advancement in the treatment of multiple myeloma, particularly for patients who have developed resistance to lenalidomide. Their enhanced mechanism of action, leading to more profound degradation of Ikaros and Aiolos, translates to potent anti-tumor activity in preclinical models of lenalidomide-resistant disease.[6][8] Mezigdomide appears to be the more potent of the two, suggesting it may have a role in more heavily pre-treated patient populations.[21] The ongoing clinical development of these agents holds considerable promise for improving outcomes for patients with relapsed/refractory multiple myeloma.[7][8]
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-986397 - Page 1 | BioWorld [bioworld.com]
- 6. The Role of CELMoD Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 9. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Disposal of (R,R)-BMS-986397
Disclaimer: The following guidance provides a general framework for the proper disposal of a research-grade pharmaceutical compound. A specific Safety Data Sheet (SDS) for (R,R)-BMS-986397 was not located in the public domain. The SDS is the primary document containing detailed safety, handling, and disposal information. It is mandatory to obtain the SDS from the manufacturer or supplier of this compound and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
This compound, also identified as a first-in-class casein kinase 1α (CK1α) molecular glue degrader, is a potent compound used in research for conditions such as Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS).[1][2][3][4] The proper disposal of such investigational medications is critical to protect human health, maintain environmental safety, and ensure compliance with regulations like the Federal Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Immediate Safety and Information Gathering
Step 2: Waste Characterization and Segregation
Based on the information in the SDS and local regulations, you must characterize the waste. Research labs generate various forms of pharmaceutical waste, including expired or unused compounds, contaminated materials, and chemicals.[5]
Key Actions:
-
Determine if the waste is hazardous: The RCRA defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[6] The SDS for this compound will specify if it meets any of these criteria.
-
Segregate Waste Streams: Do not mix different types of chemical waste. Use separate, designated, and clearly labeled containers for each waste stream.
| Waste Category | Description | Container Type |
| Bulk Chemical Waste | Unused or expired this compound powder or stock solutions. | A compatible, sealed, and clearly labeled hazardous waste container. |
| Trace Contaminated Waste | Items with minimal residual amounts (e.g., "RCRA empty" vials, gloves, bench paper). An "RCRA empty" container holds no more than 3% of its original volume.[6] | Designated containers for trace chemical waste (often yellow bags/bins for chemotherapy-related compounds).[6] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-proof, designated sharps containers.[7] |
Step 3: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its associated waste to prevent exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | May be required if handling powders outside of a fume hood; consult SDS. |
Step 4: Disposal Protocol
Improper disposal, such as flushing chemicals down the drain, is strongly discouraged as it can lead to environmental contamination.[8] The required method of disposal for hazardous pharmaceutical waste is typically incineration at a permitted facility.[8]
-
Contact Your EHS Office: Your institution's Environmental Health and Safety department is the primary resource for guidance on disposal procedures and regulatory compliance. They will provide the correct containers, labels, and schedule for waste pickup.
-
Use a Licensed Waste Contractor: All chemical waste must be disposed of through a certified hazardous waste management service.[7][8] These services ensure compliance with all federal, state, and local regulations.
-
Documentation: Maintain accurate records of waste generation and disposal, including manifests provided by the waste contractor, as these are often required for regulatory audits.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Workflow for research chemical disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling (R,R)-BMS-986397
(R,R)-BMS-986397 is a potent, first-in-class molecular glue degrader of casein kinase 1α (CK1α) under investigation for the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS).[1][2][3] As a research compound with significant biological activity, stringent adherence to safety protocols is imperative to protect laboratory personnel. This guide provides essential safety and logistical information for handling this compound.
Hazard Identification and General Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous compound. General safety precautions for handling potent chemical compounds should be strictly followed.[4][5]
General Handling Precautions:
-
Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation and inhalation of dust or aerosols.
-
Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A disposable lab coat is mandatory. Consider double-gloving for handling concentrated solutions. | Prevents skin contact with the compound.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosolization. | Protects against inhalation of the compound. |
| Footwear | Closed-toe shoes are required in the laboratory at all times.[6] | Protects feet from spills. |
Operational Plan for Safe Handling
A step-by-step procedure ensures that the compound is handled safely from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed when not in use.[4]
-
For long-term storage, follow the manufacturer's recommendations, which may include storage at -20°C or -80°C.[1][2]
3. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood or a glove box.
-
Use a dedicated and calibrated balance.
-
Handle the solid compound carefully to avoid generating dust.
-
When dissolving the compound, add the solvent slowly to prevent splashing.
4. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Transport containers with the compound in a secondary container.[6]
-
Work within a designated area to contain any potential spills.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be disposed of as hazardous chemical waste.[7]
-
Waste Containers: Use clearly labeled, leak-proof containers for hazardous waste.[7]
-
Segregation: Do not mix incompatible waste streams.[7]
-
Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[7]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[5]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4]
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
In case of a spill: Evacuate the area and alert others. Wear appropriate PPE and contain the spill using an absorbent material. Dispose of the absorbent material as hazardous waste.
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bioengineering.nd.edu [bioengineering.nd.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
